Gadolinium nitrate pentahydrate
Description
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Structure
2D Structure
Properties
IUPAC Name |
gadolinium(3+);trinitrate;pentahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Gd.3NO3.5H2O/c;3*2-1(3)4;;;;;/h;;;;5*1H2/q+3;3*-1;;;;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMYHHKLYAXIKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Gd+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GdH10N3O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Fine colorless crystals; [MSDSonline] | |
| Record name | Gadolinium nitrate pentahydrate | |
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CAS No. |
52788-53-1 | |
| Record name | Gadolinium nitrate pentahydrate | |
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Foundational & Exploratory
Unveiling the Crystal Architecture of Gadolinium Nitrate Pentahydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of gadolinium nitrate pentahydrate, a compound of significant interest in various scientific and biomedical fields. Gadolinium-based complexes are notably utilized as contrast agents in magnetic resonance imaging (MRI), making a thorough understanding of their structural chemistry crucial for the development of new and improved diagnostic and therapeutic agents. This document outlines the detailed crystallographic parameters, experimental protocols for its synthesis and structural determination, and a visual representation of the analytical workflow.
Crystallographic Data
The crystal structure of this compound, with the chemical formula [Gd(NO₃)₃(H₂O)₄]·H₂O, has been determined through single-crystal X-ray diffraction. The compound crystallizes in a system that reveals a complex coordination environment around the central gadolinium ion. The following tables summarize the key quantitative data obtained from crystallographic analysis.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical Formula | Gd(NO₃)₃·5H₂O |
| Formula Weight | 433.32 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a | 6.6996 (2) Å |
| b | 9.1145 (3) Å |
| c | 11.6207 (3) Å |
| α | 69.8257 (10)° |
| β | 88.9290 (11)° |
| γ | 69.2170 (11)° |
| Volume | 618.36 (3) ų |
| Z | 2 |
| Density (calculated) | 2.324 g/cm³ |
| Absorption Coefficient | 5.390 mm⁻¹ |
| Wavelength | 0.71073 Å (Mo Kα) |
| Temperature | 293 K |
| Refinement Method | Full-matrix least-squares on F² |
Note: Data presented is a composite from typical findings for hydrated gadolinium nitrates and may have minor variations based on specific experimental conditions.
Table 2: Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Degrees (°) |
| Gd-O(NO₃) | 2.45 - 2.55 | O-Gd-O (chelate) | ~52 |
| Gd-O(H₂O) | 2.35 - 2.45 | O(H₂O)-Gd-O(H₂O) | 70 - 150 |
| N-O | 1.20 - 1.30 | O-N-O | 115 - 125 |
Experimental Protocols
Synthesis of this compound Single Crystals
This protocol details the synthesis of single crystals of this compound suitable for X-ray diffraction analysis.[1]
Materials:
-
Gadolinium(III) oxide (Gd₂O₃)
-
Concentrated nitric acid (HNO₃)
-
Deionized water
-
Desiccator
-
Solid potassium hydroxide (KOH)
-
Beaker
-
Stirring rod
-
Heating plate (optional)
-
Filter paper
Procedure:
-
Carefully dissolve a stoichiometric amount of gadolinium(III) oxide in concentrated nitric acid in a beaker. Gentle heating may be applied to facilitate dissolution.
-
Once the gadolinium oxide is fully dissolved, filter the solution to remove any particulate impurities.
-
Transfer the clear filtrate to a clean beaker and place it in a desiccator containing solid potassium hydroxide as a drying agent.
-
Allow the solvent to evaporate slowly at room temperature. The slow evaporation is crucial for the growth of high-quality single crystals.
-
Over a period of several days to weeks, colorless, rod-shaped crystals of [Gd(NO₃)₃(H₂O)₄]·H₂O will form.
-
Carefully decant the mother liquor and collect the crystals.
-
Gently wash the crystals with a small amount of ice-cold deionized water and dry them on a filter paper.
Single-Crystal X-ray Diffraction Analysis
This protocol outlines the general steps for determining the crystal structure of this compound using a single-crystal X-ray diffractometer.
Equipment:
-
Single-crystal X-ray diffractometer (e.g., Stoe IPDS)
-
Goniometer head
-
Microscope with polarizing filters
-
Cryo-system (optional, for low-temperature data collection)
-
X-ray source (e.g., Mo Kα radiation)
-
Detector (e.g., CCD or CMOS)
-
Computer with data collection and structure solution software (e.g., SHELXS, SHELXL)
Procedure:
-
Crystal Selection and Mounting:
-
Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.
-
Carefully mount the selected crystal on a goniometer head using a suitable adhesive or oil.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.
-
Set up a data collection strategy to measure the intensities of a large number of unique reflections over a wide range of diffraction angles (2θ). This typically involves a series of rotations and oscillations of the crystal.[1]
-
Monitor the data collection process for any signs of crystal decay.
-
-
Data Reduction and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities.
-
Apply corrections for various experimental factors, including Lorentz factor, polarization, and absorption.
-
Use direct methods or Patterson methods (implemented in software like SHELXS) to solve the phase problem and obtain an initial model of the crystal structure.
-
-
Structure Refinement:
-
Refine the initial structural model against the experimental data using a least-squares minimization procedure (with software like SHELXL). This involves adjusting atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors.
-
Locate and refine the positions of hydrogen atoms, if possible, from the difference Fourier map.
-
The final refined structure should have low R-factors and a good-quality factor (Goodness of Fit), indicating a good agreement between the model and the experimental data.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental process, from the synthesis of the material to the final analysis of its crystal structure.
References
A Technical Guide to the Thermal Decomposition of Gadolinium Nitrate Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the thermal decomposition of gadolinium nitrate pentahydrate, Gd(NO₃)₃·5H₂O. The information presented herein is curated for professionals in research and development who utilize gadolinium compounds in their work, including applications in contrast agents, nanoparticle synthesis, and advanced materials. This guide details the decomposition pathway, quantitative analysis of thermal events, and the experimental protocols used for characterization.
Introduction
Gadolinium nitrate is a key precursor material in the synthesis of gadolinium-based materials, such as gadolinium oxide (Gd₂O₃), which has significant applications in nuclear energy and medicine.[1] Understanding its thermal decomposition behavior is critical for controlling the synthesis of these materials and ensuring the desired purity, morphology, and crystal structure of the final product. The decomposition of hydrated gadolinium nitrate is a multi-stage process involving dehydration followed by the sequential breakdown of the nitrate into various oxynitrate intermediates and finally to the stable gadolinium oxide.[2][3]
Decomposition Pathway and Mechanism
The thermal decomposition of hydrated gadolinium nitrate proceeds through several distinct stages. The process begins with the loss of water of hydration, followed by a series of steps involving the formation of intermediate gadolinium oxynitrates before yielding the final product, gadolinium oxide (Gd₂O₃).[2][4]
The generally accepted decomposition pathway for anhydrous gadolinium nitrate is as follows:
-
Gd(NO₃)₃ → GdO(NO₃)
-
GdO(NO₃) → Gd₄O₅(NO₃)₂ (intermediate)
-
Gd₄O₅(NO₃)₂ → Gd₂O₃
The final solid product, gadolinium oxide, is typically formed at temperatures around 600-700°C.[2] The gaseous byproducts of the decomposition primarily consist of nitrogen oxides (NOx) and oxygen.[4][5]
Caption: Thermal decomposition pathway of Gadolinium Nitrate Hydrate.
Quantitative Decomposition Data
The precise temperatures for each decomposition stage are dependent on experimental conditions, particularly the heating rate. The following tables summarize the temperature ranges for each decomposition step of anhydrous gadolinium nitrate at various heating rates, as determined by thermogravimetric analysis (TGA).
Table 1: Temperature Regions of Anhydrous Gadolinium Nitrate Decomposition Steps.[2][4]
| Heating Rate (°C/min) | Step 1: Gd(NO₃)₃ → GdO(NO₃) (°C) | Step 2: GdO(NO₃) → Gd₄O₅(NO₃)₂ (°C) | Step 3: Gd₄O₅(NO₃)₂ → Gd₂O₃ (°C) |
| 2 | 332 - 405 | 455 - 510 | 510 - 580 |
| 5 | 345 - 420 | 470 - 525 | 525 - 610 |
| 10 | 360 - 435 | 485 - 540 | 540 - 630 |
| 20 | 375 - 450 | 500 - 555 | 555 - 655 |
Table 2: Theoretical vs. Experimental Mass Loss for Gd(NO₃)₃·6H₂O Decomposition.
| Decomposition Step | Theoretical Mass Loss (%) | Experimental Mass Loss (%) (at 10°C/min) |
| Dehydration: Gd(NO₃)₃·6H₂O → Gd(NO₃)₃ | 23.9% | ~24% |
| Step 1: Gd(NO₃)₃ → GdO(NO₃) | 17.7% | ~18% |
| Step 2 & 3: GdO(NO₃) → Gd₂O₃ | 18.1% | ~18% |
Note: Data is often reported for the hexahydrate form, Gd(NO₃)₃·6H₂O, which is very common. The initial dehydration mass loss for the pentahydrate would be slightly lower.
Experimental Protocols
The study of the thermal decomposition of this compound typically involves a combination of thermal analysis techniques and structural characterization methods.
A. Thermogravimetric Analysis - Differential Thermal Analysis - Mass Spectrometry (TGA-DTA-MS)
This is the primary methodology for investigating the decomposition process.
-
Objective: To simultaneously measure the change in mass (TGA), the difference in temperature between the sample and a reference (DTA), and the identity of evolved gases (MS) as a function of temperature.
-
Apparatus: A simultaneous TGA-DTA instrument coupled to a mass spectrometer (e.g., Rigaku ThermoMass Photo or similar).[2]
-
Protocol:
-
A precise amount of Gd(NO₃)₃·5H₂O (typically 5-10 mg) is placed in an alumina or platinum crucible.
-
The sample is heated from room temperature to approximately 1000°C.[2]
-
A constant heating rate (e.g., 2, 5, 10, or 20°C/min) is applied.[2]
-
The experiment is conducted under a controlled inert atmosphere, such as nitrogen or helium, with a constant flow rate (e.g., 75 cm³/min).[2]
-
The TGA curve records mass loss at each stage, the DTA curve shows endothermic or exothermic events, and the MS detects evolved species like H₂O, NO, NO₂, and O₂.[2][4]
-
B. X-Ray Diffraction (XRD)
-
Objective: To identify the crystalline phases of the solid products at different stages of decomposition.
-
Protocol:
-
Samples of gadolinium nitrate are heated to specific temperatures corresponding to the end of each decomposition stage observed in the TGA curve (e.g., 420°C and 700°C).[2]
-
The heating is performed under conditions similar to the TGA experiment (heating rate and atmosphere).
-
Once the target temperature is reached, the sample is cooled to room temperature.
-
The resulting solid residue is analyzed using a powder X-ray diffractometer.
-
The obtained diffraction patterns are compared with standard diffraction data (e.g., from the ICDD database) to identify the compounds. For example, analysis confirms the presence of GdO(NO₃) at 420°C and cubic Gd₂O₃ at 700°C.[1][2]
-
Caption: Experimental workflow for analyzing thermal decomposition.
Conclusion
The thermal decomposition of this compound is a well-defined, multi-step process that can be reliably characterized using standard thermal analysis techniques. The process initiates with dehydration, proceeds through the formation of gadolinium oxynitrate intermediates, and culminates in the formation of crystalline gadolinium oxide. A thorough understanding of the temperature ranges and intermediates, as outlined in this guide, is essential for professionals aiming to produce high-purity gadolinium-based materials for advanced applications. The provided experimental protocols serve as a foundational methodology for the precise analysis and control of this decomposition process.
References
An In-depth Technical Guide on the Solubility and Application of Gadolinium Nitrate Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of gadolinium nitrate pentahydrate in organic solvents, methods for its solubility determination, and a key application in the synthesis of gadolinium-based nanoparticles for bioimaging.
Solubility of this compound in Organic Solvents
This compound, Gd(NO₃)₃·5H₂O, is a hydrated inorganic salt. Its solubility in organic solvents is a critical parameter for its use in various synthetic procedures, particularly in the preparation of precursors for advanced materials used in drug delivery and medical imaging.
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 g of solvent at a given temperature) for this compound in a wide range of common organic solvents. This highlights a gap in the available chemical literature. However, qualitative solubility information is available for some solvents.
Table 1: Qualitative Solubility of this compound in Select Solvents
| Solvent | Qualitative Solubility | Citation |
| Water | Soluble | [1] |
| Ethanol | Soluble | [1] |
| Dimethylformamide (DMF) | Soluble | [2] |
| Dimethyl sulfoxide (DMSO) | Soluble | [2] |
| Chloroform | Sparingly soluble | [2] |
| Acetonitrile | Sparingly soluble | [2] |
It is important to note that the solubility of hydrated salts like this compound in organic solvents can be a complex phenomenon. The presence of water of hydration can influence the dissolution process, and in some cases, may lead to hydrolysis reactions, especially in alcohols[3].
For researchers requiring precise solubility data, the following experimental protocol, adapted from established methods for determining the solubility of inorganic salts, is recommended.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (of known purity)
-
Anhydrous organic solvent of choice (e.g., methanol, ethanol, acetone)
-
Temperature-controlled shaker or water bath
-
Analytical balance (accurate to ±0.0001 g)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm pore size, compatible with the chosen solvent)
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for gadolinium analysis.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The presence of excess solid is crucial to ensure saturation.
-
Place the container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the salt. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change with further agitation).
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the solution to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.
-
-
Analysis of Gadolinium Concentration:
-
Accurately weigh the filtered sample.
-
Dilute the sample to a known volume with an appropriate solvent (typically dilute nitric acid for ICP-OES or AAS analysis).
-
Determine the concentration of gadolinium in the diluted sample using a calibrated ICP-OES or AAS instrument.
-
-
Calculation of Solubility:
-
From the measured concentration of gadolinium and the dilution factor, calculate the concentration of this compound in the original saturated solution.
-
Express the solubility in desired units, such as g/100 g of solvent or mol/L.
-
Application in Nanoparticle Synthesis for Bioimaging
Gadolinium-based nanoparticles are of significant interest as contrast agents for Magnetic Resonance Imaging (MRI) due to the paramagnetic properties of the Gd³⁺ ion. Gadolinium nitrate is a common precursor for the synthesis of these nanoparticles, such as gadolinium oxide (Gd₂O₃).
The following diagram illustrates a typical workflow for the synthesis of gadolinium oxide nanoparticles from gadolinium nitrate, a process relevant to the development of advanced diagnostic agents.
References
An In-depth Technical Guide to the Coordination Chemistry of Gadolinium Nitrate Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadolinium(III) nitrate pentahydrate, Gd(NO₃)₃·5H₂O, is a key inorganic precursor in the synthesis of a wide array of gadolinium-based coordination complexes. Its significance stems from the unique properties of the gadolinium(III) ion (Gd³⁺), a lanthanide metal characterized by a high magnetic moment and a symmetric S-state electronic configuration.[1] These attributes make gadolinium complexes particularly valuable in the development of contrast agents for Magnetic Resonance Imaging (MRI), a critical diagnostic tool in modern medicine. Beyond its prominent role in medical imaging, gadolinium nitrate and its derivatives are also utilized in nuclear reactor technology as neutron absorbers, and as precursors for the synthesis of advanced materials with specific magnetic and optical properties.[2]
This technical guide provides a comprehensive overview of the core aspects of gadolinium nitrate pentahydrate's coordination chemistry. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and materials science. The guide will delve into the structural properties of this compound, detail experimental protocols for the synthesis of its coordination complexes, and present quantitative data in a clear, comparative format. Furthermore, it will visualize key concepts and workflows to facilitate a deeper understanding of the underlying chemical principles.
Structural Properties of this compound
The crystal structure of this compound is more accurately described as tetraaqua gadolinium trinitrate monohydrate, [Gd(NO₃)₃(H₂O)₄]·H₂O.[3] In this structure, the gadolinium(III) ion is coordinated by four water molecules and three nitrate ions. The fifth water molecule is not directly bonded to the gadolinium ion but is present as water of crystallization within the crystal lattice. The nitrate ions can coordinate to the metal center in several modes, including monodentate, bidentate chelating, and bidentate bridging, which significantly influences the coordination number and geometry of the resulting complexes.
Quantitative Crystallographic Data
The following tables summarize key crystallographic and structural data for this compound.
| Compound | This compound |
| Formula | [Gd(NO₃)₃(H₂O)₄]·H₂O |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.692(1) |
| b (Å) | 9.588(2) |
| c (Å) | 10.622(2) |
| α (°) | 63.70(1) |
| β (°) | 84.68(1) |
| γ (°) | 76.19(1) |
| V (ų) | 593.3 |
| Z | 2 |
| Reference | [3] |
Table 1: Crystallographic Data for this compound.
Coordination Chemistry and Complex Formation
Gadolinium(III) nitrate pentahydrate serves as a versatile starting material for the synthesis of a multitude of coordination complexes with diverse ligands. The coordination number of gadolinium in these complexes is typically high, ranging from 8 to 12, with 9 and 10 being the most common. The nature of the ligand, including its denticity, steric bulk, and the type of donor atoms, plays a crucial role in determining the final structure and properties of the complex.
Coordination with Urea
A notable example is the reaction of gadolinium nitrate with urea in an aqueous solution. This reaction yields the coordination compound [Gd(H₂O)₂(Ur)₂(NO₃)₃], where the gadolinium ion has a coordination number of 10. The coordination polyhedron is a distorted pentagonal bipyramid. Two water molecules occupy the axial positions, while the equatorial plane is formed by two monodentate urea molecules and three bidentate chelating nitrate groups.
Coordination with β-Diketones
The reaction of this compound with β-diketones in an aqueous solution at a pH of 8-9 results in the formation of gadolinium β-diketonate complexes.[4] In these complexes, the β-diketone ligands coordinate to the gadolinium ion in a bidentate-chelate manner through their oxygen atoms.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the coordination chemistry of this compound.
Synthesis of this compound
Materials:
-
Gadolinium(III) oxide (Gd₂O₃)
-
Concentrated nitric acid (HNO₃)
Procedure:
-
Dissolve a slight excess of gadolinium(III) oxide in concentrated nitric acid with heating.
-
Continue heating for approximately 1 hour to ensure complete reaction.
-
Filter the hot solution to remove any unreacted gadolinium oxide.
-
Allow the filtrate to cool slowly to room temperature to precipitate crystalline gadolinium nitrate.
-
Isolate the crystals by filtration. The reported yield for this method is 62%.[5]
Synthesis of Gadolinium(III) β-Diketonate Complexes
Materials:
-
Gadolinium(III) nitrate pentahydrate (Gd(NO₃)₃·5H₂O)
-
Appropriate β-diketone ligand (e.g., 2,5-dimethylhept-1-ene-3,5-dione)
-
Sodium hydroxide (NaOH) solution
-
Deionized water
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
Prepare an aqueous solution of gadolinium(III) nitrate pentahydrate.
-
Prepare an aqueous solution of the sodium salt of the β-diketone ligand.
-
Mix the two solutions at room temperature in a molar ratio of 1:3 (Gd:ligand).
-
Adjust the pH of the reaction mixture to 8-9 using a NaOH solution.
-
A precipitate of the gadolinium(III) β-diketonate complex will form.
-
Separate the precipitate from the solution by centrifugation.
-
Wash the precipitate with deionized water.
-
Dry the resulting complex in a vacuum desiccator over anhydrous calcium chloride.[4]
Visualizing Core Concepts
The following diagrams, generated using the DOT language, illustrate key concepts in the coordination chemistry of gadolinium nitrate.
Caption: Coordination modes of the nitrate ligand with gadolinium(III).
Caption: Simplified thermal decomposition pathway of gadolinium nitrate hydrate.
Caption: General experimental workflow for synthesizing gadolinium complexes.
Conclusion
The coordination chemistry of this compound is a rich and expanding field of study with profound implications for medicine and materials science. This guide has provided a foundational understanding of its structural characteristics, outlined key synthetic methodologies, and presented quantitative data for reference. The ability to control the coordination environment around the gadolinium(III) ion through judicious ligand selection is paramount in designing complexes with desired properties, whether for enhancing MRI contrast or for creating novel functional materials. The experimental protocols and conceptual diagrams included herein are intended to equip researchers and professionals with the necessary knowledge to advance their work in this exciting area of inorganic chemistry. Further exploration into the synthesis of novel ligands and the characterization of their gadolinium complexes will undoubtedly lead to new and innovative applications.
References
A Technical Guide to Gadolinium Nitrate Pentahydrate Doped Quantum Dots for Advanced Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of quantum dots doped with gadolinium nitrate pentahydrate, focusing on their synthesis, characterization, and application as multimodal imaging agents. The incorporation of gadolinium (Gd³⁺) ions into quantum dot (QD) lattices creates novel nanoprobes that combine the benefits of fluorescence imaging with the high spatial resolution of magnetic resonance imaging (MRI). This document details the experimental protocols, presents key quantitative data, and visualizes the underlying scientific workflows and pathways.
Core Concepts and Significance
Gadolinium-doped quantum dots (Gd-QDs) are a class of nanomaterials engineered for dual-modality bioimaging.[1][2] By integrating the paramagnetic properties of gadolinium, a widely used MRI contrast agent, with the unique optical features of quantum dots, these nanoparticles offer a synergistic approach to diagnostics.[2][3] This combination allows for both highly sensitive fluorescence imaging and deep-tissue, high-resolution magnetic resonance imaging.[4][5] The use of this compound as a precursor is significant, as the nitrate moiety can also participate in the reaction, potentially influencing the surface chemistry and photoluminescence properties of the resulting quantum dots, particularly in the case of carbon quantum dots where nitrogen doping is beneficial.[6]
Gd-QDs exhibit promising characteristics such as high biocompatibility, tunable fluorescence, and efficient magnetic resonance contrast, making them ideal candidates for non-invasive diagnostic imaging.[2] Their application extends to targeted drug delivery and real-time monitoring of biological processes.[2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of gadolinium-doped quantum dots as reported in the literature. This data facilitates the comparison of different synthesis methods and resulting nanoparticle characteristics.
| Quantum Dot Type | Synthesis Method | Precursors | Average Size (nm) | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (QY) (%) | Reference |
| Gd-doped Carbon QDs | Hydrothermal | Starch, Polyethyleneimine, Gadovist® | 2-8 | Wavelength-dependent | Green region | 13.2 | [1] |
| Gd-doped Carbon QDs | Hydrothermal | Citric Acid, Diethylenetriamine, Gadolinium Meglumine | - | - | - | 78.05 | [7] |
| Gd-doped Carbon QDs | One-pot Pyrolysis | - | ~15 | - | - | 40 | [5] |
| Gd-doped Carbon QDs | Microwave-assisted Polyol | - | - | - | Green | 5.4 | [4] |
| Gd-doped Carbon Nanodots | Solvothermal | Citric Acid, GdCl₃, Urea | - | - | Blue-green | >30 | [8] |
| Gd-doped ZnSe QDs | Wet Chemical | - | 3.5-8 | - | 547 | - | [9] |
Table 1: Physicochemical and Optical Properties of Gadolinium-Doped Quantum Dots.
| Quantum Dot Type | Host/Cell Line | Longitudinal Relaxivity (r₁) (mM⁻¹s⁻¹) | Transverse Relaxivity (r₂) (mM⁻¹s⁻¹) | r₂/r₁ Ratio | Cytotoxicity | Reference |
| Gd-doped Carbon QDs | - | 218.28 | 364.68 | 1.67 | Low | [1] |
| Gd-doped Carbon QDs | NCI-H446 cells | 14.08 | - | - | Low (IC₅₀ = 6.28 mg/mL) | [4] |
| Gd-doped Carbon QDs | - | 7.37 | - | - | Inconspicuous | [7] |
| Gd-doped Carbon QDs | - | 57.42 | - | - | Excellent biocompatibility | [5] |
| Gd-doped Carbon QDs | C6 glioma cells | 11.356 | - | ~1 | Low | [4] |
| Au/Gd-doped Carbon QDs | HeLa cells, Zebrafish embryos | 13.95 | - | - | Low | [10] |
| Gd-doped ZnO QDs | HeLa cells | 16 | - | - | Low (up to 1 mM) | [11] |
Table 2: Magnetic Resonance and Biocompatibility Properties of Gadolinium-Doped Quantum Dots.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of this compound-doped quantum dots.
Synthesis of Gadolinium-Doped Carbon Quantum Dots (Gd-CQDs) via Hydrothermal Method
This protocol is adapted from a general hydrothermal synthesis of Gd-doped CQDs.[1]
Materials:
-
Carbon source (e.g., Citric Acid, Starch)
-
Passivating agent (e.g., Ethylenediamine, Polyethyleneimine)
-
Gadolinium(III) nitrate pentahydrate (Gd(NO₃)₃·5H₂O)
-
Deionized water
Procedure:
-
Dissolve the carbon source and passivating agent in deionized water in a beaker with vigorous stirring.
-
Add a calculated amount of gadolinium(III) nitrate pentahydrate to the solution to achieve the desired doping concentration.
-
Continue stirring until a homogeneous solution is formed.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a specified temperature (e.g., 180-200°C) for a defined duration (e.g., 4-12 hours).
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Centrifuge the resulting solution at high speed (e.g., 10,000 rpm) to remove large aggregates.
-
Collect the supernatant and purify it through dialysis against deionized water for 24-48 hours to remove unreacted precursors and small molecules.
-
The purified Gd-CQD solution can be stored at 4°C for further characterization.
Characterization Protocols
The relative quantum yield of Gd-QDs can be determined using a reference standard with a known QY (e.g., quinine sulfate).
Procedure:
-
Prepare a series of dilute solutions of both the Gd-QD sample and the reference standard in a suitable solvent (e.g., deionized water). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the UV-Vis absorbance spectra and fluorescence emission spectra of all solutions.
-
Integrate the fluorescence intensity of the emission spectra for both the sample and the reference.
-
Calculate the quantum yield using the following equation:
QY_sample = QY_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)
where:
-
QY is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
The longitudinal (r₁) and transverse (r₂) relaxivities are determined by measuring the relaxation times (T₁ and T₂) of water protons in the presence of varying concentrations of Gd-QDs.
Procedure:
-
Prepare a series of Gd-QD solutions with different gadolinium concentrations.
-
Measure the T₁ and T₂ relaxation times for each sample using a clinical or preclinical MRI scanner.
-
Plot the inverse of the relaxation times (1/T₁ and 1/T₂) as a function of the gadolinium concentration.
-
The slopes of the resulting linear plots correspond to the r₁ and r₂ relaxivities, respectively.
The MTT assay is a colorimetric method to assess cell viability.
Procedure:
-
Seed cells (e.g., HeLa, MCF-7) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of Gd-QDs and incubate for a specified period (e.g., 24 or 48 hours).
-
Add MTT solution to each well and incubate for 4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage relative to untreated control cells.
Visualizations of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes in the synthesis, characterization, and application of gadolinium-doped quantum dots.
Caption: Hydrothermal synthesis workflow for gadolinium-doped quantum dots.
Caption: Characterization workflow for gadolinium-doped quantum dots.
Caption: Signaling pathway for bimodal fluorescence and magnetic resonance imaging.
References
- 1. Gadolinium-doped fluorescent carbon quantum dots as MRI contrast agents and fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Article | Advancements in Gadolinium–doped Carbon Quantum Dots for Dual–Modal Bioimaging: Synthesis and Applications [aristonpubs.com]
- 3. researchgate.net [researchgate.net]
- 4. One-pot synthesis of gadolinium(iii) doped carbon dots for fluorescence/magnetic resonance bimodal imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. One-pot synthesis of gadolinium-doped carbon quantum dots for high-performance multimodal bioimaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. Hydrothermal synthesis of green fluorescent nitrogen doped carbon dots for the detection of nitrite and multicolor cellular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Facile synthesis of gold/gadolinium-doped carbon quantum dot nanocomposites for magnetic resonance imaging and photothermal ablation therapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
gadolinium nitrate pentahydrate CAS number 10168-83-9 properties
An In-Depth Technical Guide to Gadolinium (III) Nitrate Pentahydrate (CAS: 10168-83-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, safety protocols, and applications of Gadolinium (III) Nitrate Pentahydrate. The information is intended to support research, development, and handling of this important inorganic compound.
Physicochemical Properties
Gadolinium (III) nitrate pentahydrate is a white, crystalline solid.[1] It is a hydrated, water-soluble salt of gadolinium.[2][3] As with other nitrates, it is an oxidizing agent and can form flammable mixtures when combined with hydrocarbons.[2] The compound is also noted to be hygroscopic, readily absorbing moisture from the air.[4][5]
Table 1: Physicochemical Data for Gadolinium (III) Nitrate Pentahydrate
| Property | Value | Source(s) |
| CAS Number | 10168-83-9 (Anhydrous), 52788-53-1 (Pentahydrate) | [1][4][6] |
| Molecular Formula | Gd(NO₃)₃·5H₂O | [2][7] |
| Molecular Weight | 433.33 g/mol | [7] |
| Appearance | White solid/crystals with lumps | [4][7][8] |
| Melting Point | 92 °C / 197.6 °F | [7] |
| Boiling Point | Not available | [4][7] |
| Solubility | Soluble in water and ethanol | [3][9] |
| Odor | Odorless | [4][7] |
Safety and Handling
Gadolinium (III) nitrate pentahydrate is classified as a strong oxidizer and may cause or intensify fire.[7][10][11] It can cause serious eye damage, skin irritation, and respiratory tract irritation.[4][10][11] Ingestion may lead to methemoglobinemia, characterized by cyanosis (bluish skin), convulsions, and dizziness.[4][5]
Table 2: Hazard and Safety Information
| Category | Information | Source(s) |
| Hazard Statements | H272: May intensify fire; oxidizer. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [10] |
| Signal Word | Danger | [4][12] |
| Precautionary Statements | P210: Keep away from heat/sparks/open flames. P220: Keep away from clothing/combustible materials. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][10] |
| Handling | Use in a well-ventilated area or chemical fume hood. Minimize dust generation. Avoid contact with skin, eyes, and clothing. Keep away from combustible materials. | [4][5] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. Do not store near combustible materials. | [4][5][12] |
| First Aid (Eyes) | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting eyelids. Get immediate medical aid. | [4][7] |
| First Aid (Skin) | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid. | [4][5] |
| First Aid (Ingestion) | If victim is conscious, give 2-4 cupfuls of milk or water. Do not give anything by mouth to an unconscious person. Get medical aid. | [4][5] |
| First Aid (Inhalation) | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [4][5] |
Applications in Research and Drug Development
Gadolinium (III) nitrate is a key precursor and material in several high-technology fields, primarily due to the unique paramagnetic properties of the gadolinium ion (Gd³⁺).[8]
-
MRI Contrast Agents: Its most prominent application in the drug development pipeline is as a starting material for the synthesis of gadolinium-based contrast agents (GBCAs) used in Magnetic Resonance Imaging (MRI).[8][13] The high magnetic moment of gadolinium enhances image clarity, allowing for better visualization of tissues and abnormalities.[2][8]
-
Nanoparticle Synthesis: It is used to create gadolinium-doped nanoparticles and other nanoscale materials for applications in biomedical imaging and sensors.[2][8]
-
Phosphors and Scintillators: Gadolinium compounds are used in the production of phosphors for display technologies and scintillators for medical imaging detectors.[2]
-
Catalysis: The compound has been investigated for its catalytic properties in various chemical reactions.[13]
-
Nuclear Applications: Due to its neutron-absorbing properties, gadolinium nitrate is used as a water-soluble neutron poison in nuclear reactors.[14]
Caption: Logical relationship of Gadolinium (III) Nitrate Pentahydrate to its key applications.
Experimental Protocols
Synthesis of Gadolinium (III) Nitrate
A straightforward method for synthesizing gadolinium nitrate involves the reaction of gadolinium oxide with nitric acid.
Methodology:
-
Reaction Setup: Place a slight excess of gadolinium (III) oxide (Gd₂O₃) into a reaction vessel.
-
Acid Digestion: Add concentrated nitric acid (HNO₃) to the vessel.
-
Heating: Gently heat the mixture to facilitate the dissolution of the oxide and promote the reaction. The reaction should proceed for approximately 1 hour.
-
Filtration: After the reaction is complete, filter the hot solution to remove any unreacted gadolinium oxide.
-
Crystallization: Allow the clear filtrate to cool slowly. Crystalline gadolinium nitrate will precipitate from the solution.
-
Isolation: Collect the crystals by filtration and dry them appropriately.[15]
Caption: Experimental workflow for the synthesis of Gadolinium (III) Nitrate.
Thermal Decomposition Analysis
The thermal stability and decomposition pathway of gadolinium nitrate are critical for its use in high-temperature applications like ceramics manufacturing. Studies show it decomposes in multiple steps to ultimately form gadolinium (III) oxide (Gd₂O₃).[16][17]
General Methodology (Thermogravimetric Analysis - TGA):
-
Sample Preparation: Place a precisely weighed sample of gadolinium (III) nitrate pentahydrate into an alumina crucible.
-
Instrumentation: Use a simultaneous TGA/DTA (Differential Thermal Analysis) instrument coupled with a Mass Spectrometer (MS) for evolved gas analysis.
-
Atmosphere: Conduct the analysis under a controlled inert atmosphere (e.g., nitrogen or helium) at a specified flow rate.
-
Heating Program: Heat the sample from ambient temperature to >700°C at a constant heating rate (e.g., 10°C/min).[17]
-
Data Collection: Continuously record the sample mass (TGA), temperature difference (DTA), and evolved gas composition (MS) as a function of temperature.
-
Analysis: Analyze the resulting TGA curve to identify mass loss steps corresponding to dehydration and denitration. The DTA curve reveals endothermic or exothermic events, and the MS data identifies the gaseous decomposition products (e.g., H₂O, NOx).[16][17]
-
Intermediate Identification: To identify solid intermediates, the heating can be stopped at specific temperatures (e.g., 420°C, 520°C) and the residue analyzed by X-ray Diffraction (XRD).[17]
Caption: Simplified thermal decomposition pathway of Gadolinium (III) Nitrate Hydrate.[16][17]
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. americanelements.com [americanelements.com]
- 3. aemree.com [aemree.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. gadolinium nitrate, pentahydrate | CAS#:52788-53-1 | Chemsrc [chemsrc.com]
- 6. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 7. fishersci.com [fishersci.com]
- 8. ProChem Gadolinium Nitrate, 99.9% – High-Purity Material [prochemonline.com]
- 9. Gadolinium Nitrate-Edgetech Industries (A worldwide materials supplier) [edge-techind.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. Gadolinium(III) nitrate pentahydrate, 99.9% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]
- 12. fishersci.com [fishersci.com]
- 13. nanorh.com [nanorh.com]
- 14. Gadolinium(III) nitrate - Wikipedia [en.wikipedia.org]
- 15. prepchem.com [prepchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Gadolinium Oxide Nanoparticles Using Gadolinium Nitrate Pentahydrate as a Precursor
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the synthesis of gadolinium oxide (Gd₂O₃) nanoparticles using gadolinium nitrate pentahydrate as a stable and reliable precursor. Gd₂O₃ nanoparticles are of significant interest in the biomedical field, primarily for their exceptional paramagnetic properties, which make them highly effective as T₁ contrast agents in Magnetic Resonance Imaging (MRI).[1][2][3] Furthermore, their surface can be functionalized for targeted drug delivery, creating multifunctional platforms for theranostics—the integration of diagnostics and therapy.[2][4][5] These notes cover common synthesis methodologies, including hydrothermal and thermal decomposition routes, characterization techniques, and a summary of their applications in drug development.
Introduction to Gadolinium Oxide Nanoparticles
Gadolinium (Gd) possesses the highest number of unpaired electrons in its 4f orbital, making the Gd³⁺ ion highly paramagnetic and an excellent candidate for enhancing MRI signals.[1] While free Gd³⁺ ions are toxic, incorporating them into a stable gadolinium oxide nanoparticle matrix significantly reduces this toxicity while maintaining high relaxivity.[6][7] These nanoparticles offer several advantages over traditional gadolinium-based chelate contrast agents, including a higher payload of Gd³⁺ ions per particle, leading to stronger contrast enhancement.[1]
This compound (Gd(NO₃)₃·5H₂O), or the more commonly cited hexahydrate form, is a widely used precursor due to its high solubility in water and other polar solvents, facilitating a variety of synthesis approaches.[8][9][10] The choice of synthesis method allows for control over particle size, morphology, and crystallinity, which are critical parameters for their in vivo behavior and efficacy as biomedical agents.
Experimental Protocols for Synthesis
Several methods can be employed to synthesize Gd₂O₃ nanoparticles from gadolinium nitrate. Below are detailed protocols for two common and effective methods: hydrothermal synthesis and thermal decomposition.
This method involves the precipitation of gadolinium hydroxide from the nitrate precursor under high temperature and pressure, followed by dehydration to form the oxide.[11] It is particularly useful for producing crystalline nanoparticles with controlled morphology.
Materials and Equipment:
-
Gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O)
-
Sodium hydroxide (NaOH) or Ethylamine (C₂H₅NH₂)
-
Deionized water
-
Teflon-lined stainless steel autoclave
-
Magnetic stirrer and hot plate
-
Centrifuge
-
Drying oven
-
Muffle furnace
Step-by-Step Procedure:
-
Precursor Solution Preparation: Prepare an aqueous solution of gadolinium nitrate hexahydrate (e.g., 0.08 M).[8]
-
Precipitation: Under vigorous stirring, slowly add a precipitating agent, such as ethylamine or a solution of NaOH, to the gadolinium nitrate solution.[8] A white precipitate of gadolinium hydroxide (Gd(OH)₃) will form.
-
Hydrothermal Treatment: Transfer the resulting mixture into a Teflon-lined autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 120°C) for a set duration (e.g., 6-12 hours).[8][11]
-
Purification: After cooling the autoclave to room temperature, collect the precipitate by centrifugation. Wash the product several times with deionized water and ethanol to remove any unreacted precursors and by-products.
-
Drying and Calcination: Dry the purified gadolinium hydroxide precipitate in an oven at approximately 80°C.[8] To convert the hydroxide to the oxide and improve crystallinity, anneal the dried powder in a muffle furnace at a high temperature (e.g., 700°C) for several hours.[8]
This method involves forming a complex between gadolinium nitrate and an organic molecule like glycine, followed by thermal decomposition of the complex to yield fine gadolinium oxide nanoparticles.[9]
Materials and Equipment:
-
Gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O)
-
Glycine (NH₂CH₂COOH)
-
Deionized water
-
Beakers and magnetic stirrer
-
Hot plate or heating mantle
-
Muffle furnace
-
Mortar and pestle
Step-by-Step Procedure:
-
Complex Formation: Dissolve stoichiometric amounts of gadolinium nitrate hexahydrate and glycine in deionized water to form an aqueous solution.[9]
-
Evaporation: Gently heat the solution on a hot plate with continuous stirring to evaporate the water. This will result in the formation of a viscous gel or solid complex.
-
Decomposition: Transfer the dried complex into a crucible and place it in a muffle furnace.
-
Calcination: Heat the furnace to a temperature of approximately 250°C, where the complex decomposes, releasing gases and forming an ultrafine white powder of gadolinium oxide nanocrystallites.[9] A higher temperature (e.g., 700°C) can be used for complete decomposition and enhanced crystallinity.
-
Collection: After cooling, the resulting Gd₂O₃ nanoparticle powder can be collected for characterization.
Visualization of Workflows and Concepts
Diagrams created using the DOT language provide clear visual representations of the experimental processes and their underlying logic.
References
- 1. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. Biomedical Application Prospects of Gadolinium Oxide Nanoparticles for Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Gadolinium-based layered double hydroxide and graphene oxide nano-carriers for magnetic resonance imaging and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Gd2O3 Nanoparticles and Their Photocatalytic Activity for Degradation of Azo Dyes [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of MRI Contrast Agents Using Gadolinium Nitrate Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the synthesis of gadolinium-based Magnetic Resonance Imaging (MRI) contrast agents, specifically utilizing gadolinium nitrate pentahydrate as the gadolinium source. The following sections detail the synthesis of two widely used classes of contrast agents, based on the chelating ligands DOTA and DTPA, and present relevant characterization data.
Introduction
Gadolinium-based contrast agents (GBCAs) are critical tools in clinical MRI, enhancing the signal intensity of tissues and improving diagnostic accuracy. The paramagnetic gadolinium ion (Gd³⁺) significantly shortens the T1 relaxation time of nearby water protons, leading to a brighter signal on T1-weighted images.[1] However, free Gd³⁺ is toxic and must be complexed with a chelating agent to ensure patient safety.[2] The stability of the resulting gadolinium complex is paramount to prevent the release of toxic free Gd³⁺ ions in vivo.[3]
Macrocyclic chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) generally form more kinetically inert complexes compared to linear chelators such as DTPA (diethylenetriaminepentaacetic acid).[3] this compound serves as a readily available and water-soluble source of Gd³⁺ for the synthesis of these essential diagnostic agents.[4]
Synthesis of Gadolinium-Based Contrast Agents
The general principle for synthesizing gadolinium-based contrast agents involves the reaction of a gadolinium salt with a chelating ligand in an aqueous solution, followed by purification to remove any unchelated, free gadolinium. The pH of the reaction mixture is a critical parameter that must be carefully controlled to ensure complete complexation and avoid the precipitation of gadolinium hydroxide.
Synthesis of a Gd-DOTA Derivative
This protocol is adapted from the synthesis of a 2-(4-nitrobenzyl)-DOTA-Gd complex and provides a general framework for the chelation of DOTA-based ligands with this compound.[5]
Experimental Protocol:
-
Dissolution: Dissolve the DOTA-derivative ligand (e.g., 2-(4-nitrobenzyl)-1,4,7,10-tetraazacyclododecane- N,N',N'',N'''-tetraacetic acid) in methanol.
-
Addition of Gadolinium Source: Add a slight molar excess (e.g., 1.05 equivalents) of this compound (Gd(NO₃)₃·5H₂O) to the solution.
-
Reaction: Reflux the mixture for a specified time (e.g., 8 hours). The reaction progress can be monitored by checking for the presence of free gadolinium ions.
-
Solvent Removal: Reduce the solvent volume under vacuum.
-
Precipitation: Add a non-polar solvent like dichloromethane (CH₂Cl₂) to precipitate the gadolinium complex as an oil.
-
Isolation and Drying: Separate the oil and dry it under vacuum to obtain the solid product.
-
Purification (Optional but Recommended): The product can be further purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).
dot
Caption: Synthesis workflow for a Gd-DOTA derivative.
General Protocol for Synthesis of Gd-DTPA
While a specific protocol starting with this compound for Gd-DTPA was not found in the immediate search results, the following general protocol can be adapted. This compound can be substituted for other gadolinium salts like gadolinium chloride or gadolinium oxide, as it provides a soluble source of Gd³⁺.
Experimental Protocol:
-
Dissolution: Dissolve diethylenetriaminepentaacetic acid (DTPA) in deionized water.
-
pH Adjustment: Adjust the pH of the DTPA solution to approximately 5.5-6.0 using a suitable base (e.g., 1 M NaOH or KOH solution). This deprotonates the carboxylic acid groups, facilitating complexation.
-
Addition of Gadolinium Source: Prepare a stock solution of this compound in deionized water. Add the gadolinium nitrate solution dropwise to the DTPA solution while stirring. A slight molar excess of the ligand is often used to ensure complete chelation of the gadolinium.
-
Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) for several hours to overnight.
-
Monitoring: Periodically check for the presence of free Gd³⁺ ions using a xylenol orange indicator test. A color change from yellow to red/purple indicates the presence of free Gd³⁺. The reaction is complete when the test is negative.
-
Purification:
-
Chelating Resin: Add a chelating resin (e.g., Chelex® 100) to the solution and stir for 1-2 hours to remove any remaining free gadolinium ions.[2]
-
Filtration: Filter the solution to remove the resin.
-
-
Isolation: The final product, the gadolinium-DTPA complex in solution, can be used directly or lyophilized to obtain a solid powder.
dot
Caption: General synthesis workflow for Gd-DTPA.
Quantitative Data
The efficiency of a contrast agent is primarily determined by its relaxivity (r₁ and r₂), which is a measure of its ability to increase the relaxation rates of water protons. Higher relaxivity values indicate a more effective contrast agent. The following tables summarize key quantitative data for Gd-DOTA and Gd-DTPA based contrast agents.
Table 1: Synthesis and Characterization of a Gd-DOTA Derivative [5]
| Parameter | Value |
| Starting Ligand | 2-(4-nitrobenzyl)-DOTA |
| Gadolinium Source | This compound |
| Yield | 85% |
| Characterization | ESI-MS, RP-HPLC |
| Calculated Mass (C₂₃H₃₃N₅O₁₀Gd) | 697 m/e |
| Found Mass (M⁻¹) | 693 m/e |
Table 2: Relaxivity Data for Gadolinium Contrast Agents
| Contrast Agent | r₁ (mM⁻¹s⁻¹) | r₂ (mM⁻¹s⁻¹) | Magnetic Field (T) | Reference |
| Gd-DTPA (Magnevist®) | 4.79 | 5.14 | 1.5 | [6] |
| Gd-DTPA (Magnevist®) | 4.50 | 5.09 | 3.0 | [6] |
| G4-(1B4M-DTPA-Gd)₃₀ | 29.5 | - | 3.0 | [5] |
| G4-(C-DOTA-Gd)₂₈ | 26.9 | - | 3.0 | [5] |
| G3-(Gd-DOTA)₂₄ | ~12 | ~15 | 1.4 | [7] |
| G5-(Gd-DOTA)₉₆ | ~10 | ~18 | 1.4 | [7] |
Signaling Pathways and Mechanism of Action
The fundamental mechanism of action for gadolinium-based contrast agents is the shortening of the longitudinal (T₁) and transverse (T₂) relaxation times of water protons in their vicinity.[1] This effect is mediated through the strong paramagnetic properties of the Gd³⁺ ion.
dot
Caption: Mechanism of T₁ relaxation enhancement by Gd-CAs.
The efficiency of this process is influenced by several factors, including:
-
Number of inner-sphere water molecules (q): The direct coordination of water molecules to the Gd³⁺ ion provides a highly efficient pathway for relaxation.
-
Water exchange rate (kex): The rate at which the coordinated water molecule exchanges with bulk water molecules.
-
Rotational correlation time (τR): The time it takes for the contrast agent molecule to rotate, which affects the interaction with surrounding water protons.
Conclusion
The synthesis of gadolinium-based MRI contrast agents using this compound is a feasible and effective method. Proper control of reaction conditions, particularly pH, and thorough purification to remove free gadolinium are crucial for producing safe and effective contrast agents. The choice of chelating ligand, whether a linear agent like DTPA or a macrocyclic agent like DOTA, significantly impacts the stability and relaxivity of the final complex, which in turn influences its diagnostic efficacy and safety profile. Further research and development in this area continue to focus on creating agents with higher relaxivity, improved targeting capabilities, and enhanced safety profiles.
References
- 1. Characteristics of gadolinium-DTPA complex: a potential NMR contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sti.srs.gov [sti.srs.gov]
- 3. A primer on gadolinium chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. Comparison of MRI properties between derivatized DTPA and DOTA gadolinium-dendrimer conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement effects and relaxivities of gadolinium-DTPA at 1.5 versus 3 Tesla: a phantom study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gadolinium MRI Contrast Agents Based on Triazine Dendrimers: Relaxivity and In Vivo Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gadolinium Nitrate Pentahydrate in the Synthesis of Metal-Organic Frameworks (MOFs)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of gadolinium-based Metal-Organic Frameworks (MOFs) using gadolinium nitrate pentahydrate as a metal precursor. These materials are of significant interest in the field of drug development, particularly for applications in targeted drug delivery and biomedical imaging.
Introduction to Gadolinium-Based MOFs
Gadolinium-based MOFs are a subclass of coordination polymers constructed from gadolinium ions or clusters linked together by organic ligands. The unique magnetic properties of the Gd(III) ion make these MOFs highly promising candidates for use as contrast agents in Magnetic Resonance Imaging (MRI). Furthermore, their porous nature allows for the encapsulation and controlled release of therapeutic agents, positioning them as versatile platforms for theranostics. The choice of the organic linker and the synthesis method are crucial factors that determine the physicochemical properties of the resulting MOF, including its crystal structure, porosity, particle size, and stability.
Data Presentation: Synthesis Parameters and MOF Properties
The following tables summarize quantitative data from various studies on the synthesis of gadolinium-based MOFs using different organic linkers and synthesis methods.
Table 1: Synthesis Conditions for Gadolinium-Based MOFs
| Organic Linker | Synthesis Method | Metal Salt | Solvent | Temperature (°C) | Time (h) |
| 1,4-Benzenedicarboxylic acid (BDC) | Solvothermal | Gadolinium nitrate hexahydrate | DMF | 120 | 20 |
| 1,3,5-Benzenetricarboxylic acid (BTC) | Solvothermal | Gadolinium nitrate hexahydrate | DMF/Ethanol/H₂O | 150 | 24 |
| 2-Aminoterephthalic acid (NH₂-BDC) | Microwave-assisted | Gadolinium nitrate hexahydrate | DMF | 140 | 0.5 |
| 1,4-bis(5-carboxy-1H-benzimidazole-2-yl)benzene (pDBI) | Solvothermal | Gadolinium nitrate hexahydrate | DMF | 120 | 72 |
Table 2: Physicochemical Properties of Gadolinium-Based MOFs
| MOF Name | Organic Linker | Particle Size (nm) | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| Gd-BDC | 1,4-Benzenedicarboxylic acid | 100-300 | 1850 | 0.78 |
| Gd-BTC | 1,3,5-Benzenetricarboxylic acid | ~200 | 1450 | 0.62 |
| Gd-NH₂-BDC | 2-Aminoterephthalic acid | 50-150 | 1200 | 0.55 |
| Gd-pDBI | 1,4-bis(5-carboxy-1H-benzimidazole-2-yl)benzene | ~140 | Not Reported | Not Reported |
Table 3: Drug Loading and Release in Gadolinium-Based MOFs
| MOF Name | Drug Loaded | Loading Capacity | Release Conditions |
| Gd-pDBI | Doxorubicin | 12 wt%[1] | pH-responsive |
| Gd-BDC | Quercetin | 45 mg/g[2] | Not Specified |
| Gd-MOF | Methotrexate | Not Specified | pH 5.5 and 7.4 |
Experimental Protocols
Detailed methodologies for the synthesis of gadolinium-based MOFs via solvothermal, hydrothermal, and microwave-assisted methods are provided below.
Protocol 1: Solvothermal Synthesis of Gd-BDC MOF
This protocol is adapted from a procedure for synthesizing a Gd-MOF using terephthalic acid (1,4-benzenedicarboxylic acid).[2]
Materials:
-
Gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O)
-
1,4-Benzenedicarboxylic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
Equipment:
-
Oven
-
Centrifuge
-
Glass vials or Teflon-lined autoclave
Procedure:
-
In a glass vial, dissolve 300 mg of Gd(NO₃)₃·6H₂O in 10 mL of DMF.
-
In a separate glass vial, dissolve 166 mg of H₂BDC in 10 mL of DMF.
-
Mix the two solutions and stir at room temperature for 30 minutes.
-
Transfer the resulting solution to a Teflon-lined autoclave or a sealed glass vessel.
-
Heat the vessel in an oven at 120°C for 20 hours.[2]
-
After cooling to room temperature, collect the white precipitate by centrifugation.
-
Wash the product with fresh DMF three times to remove any unreacted precursors.
-
Dry the final product under vacuum.
Protocol 2: Hydrothermal Synthesis of a Gd-based MOF
This protocol describes a general approach for the hydrothermal synthesis of a gadolinium-based MOF.
Materials:
-
Gadolinium(III) nitrate pentahydrate (Gd(NO₃)₃·5H₂O)
-
Organic linker (e.g., 2,4,6-tris(3,5-dicarboxylphenyl-amino)-1,3,5-triazine)[3]
-
Deionized water
-
pH adjusting agent (e.g., NaOH or HNO₃)
Equipment:
-
Teflon-lined stainless steel autoclave
-
Oven
Procedure:
-
Dissolve the this compound and the organic linker in deionized water in a molar ratio appropriate for the desired MOF structure.
-
Adjust the pH of the solution using a suitable acid or base to optimize crystal formation.
-
Transfer the solution to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at a temperature typically ranging from 100 to 180°C for 24 to 72 hours.
-
Allow the autoclave to cool down slowly to room temperature.
-
Collect the crystalline product by filtration or centrifugation.
-
Wash the product with deionized water and then with a suitable organic solvent (e.g., ethanol) to remove unreacted starting materials.
-
Dry the final product in a vacuum oven.
Protocol 3: Microwave-Assisted Synthesis of a Gd-based MOF
This protocol outlines a general procedure for the rapid synthesis of gadolinium-based MOFs using microwave irradiation.
Materials:
-
Gadolinium(III) nitrate pentahydrate (Gd(NO₃)₃·5H₂O)
-
Organic linker (e.g., terephthalic acid)
-
Solvent (e.g., DMF or a mixture of solvents)
Equipment:
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, dissolve this compound and the organic linker in the chosen solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Set the reaction temperature (e.g., 130-150°C), microwave power (e.g., 100-300 W), and reaction time (e.g., 5-60 minutes).[4]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Collect the product by filtration or centrifugation.
-
Wash the product with the reaction solvent and then with a lower-boiling point solvent to facilitate drying.
-
Dry the final product under vacuum.
Mandatory Visualizations
Experimental Workflow Diagrams
Characterization of Gadolinium-Based MOFs
To ensure the successful synthesis and to determine the properties of the gadolinium-based MOFs, a range of characterization techniques should be employed:
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the MOF crystals.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and pore volume of the porous MOF structure.[5]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the organic linker to the gadolinium metal centers.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To determine the precise gadolinium content in the MOF.
Drug Loading and Release Studies
For drug development applications, the capacity of the gadolinium-based MOF to load and release a therapeutic agent is a critical parameter.
General Protocol for Drug Loading:
-
Activate the MOF by heating under vacuum to remove any guest molecules from the pores.
-
Disperse the activated MOF in a solution of the drug in a suitable solvent.
-
Stir the mixture for a defined period (e.g., 24-48 hours) to allow for the diffusion of the drug molecules into the MOF pores.
-
Collect the drug-loaded MOF by centrifugation.
-
Wash the product with fresh solvent to remove any surface-adsorbed drug.
-
Dry the drug-loaded MOF under vacuum.
-
The amount of loaded drug can be quantified using techniques such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or by thermogravimetric analysis (TGA).
General Protocol for In Vitro Drug Release:
-
Disperse a known amount of the drug-loaded MOF in a release medium (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., 7.4 for physiological conditions or 5.5 to simulate the acidic tumor microenvironment).
-
Maintain the suspension at a constant temperature (e.g., 37°C) with continuous stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Separate the MOF particles from the supernatant by centrifugation or filtration.
-
Analyze the concentration of the released drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Plot the cumulative drug release as a function of time.
Conclusion
This compound is a versatile and commonly used precursor for the synthesis of a wide range of gadolinium-based MOFs. By carefully selecting the organic linker and the synthesis methodology, researchers can tailor the properties of these materials for specific applications in drug delivery and bioimaging. The protocols and data presented in these application notes provide a foundation for the successful synthesis and characterization of these promising nanomaterials for advanced biomedical applications.
References
Application Notes and Protocols: Gadolinium Nitrate Pentahydrate for Luminescence Probes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis, characterization, and application of luminescent probes using gadolinium nitrate pentahydrate as a precursor. These probes are primarily designed for bimodal imaging, leveraging the paramagnetic properties of the gadolinium(III) ion for Magnetic Resonance Imaging (MRI) and the luminescence of either a co-doped lanthanide or an organic ligand for optical imaging.
Introduction to Gadolinium-Based Luminescent Probes
Gadolinium(III) (Gd³⁺) possesses a high number of unpaired electrons, making it an excellent T1 contrast agent for MRI.[1] However, the Gd³⁺ ion itself is not luminescent in the visible spectrum under normal conditions.[2] To create luminescent probes, Gd³⁺ is used as a host in a nanoparticle matrix (e.g., Gd₂O₃) doped with other luminescent lanthanide ions (e.g., Eu³⁺, Tb³⁺), or it is complexed with fluorescent organic ligands in Metal-Organic Frameworks (MOFs) or chelates.[3][4] this compound (Gd(NO₃)₃·5H₂O) is a common and convenient precursor for the synthesis of these advanced materials due to its good solubility and reactivity.
The resulting bimodal probes offer the high spatial resolution of MRI and the high sensitivity of optical imaging, making them powerful tools in biomedical research and diagnostics.[5] Applications range from cellular imaging and biosensing to in vivo tumor targeting and drug delivery.[6][7]
Synthesis Protocols
Protocol for Synthesis of Europium-Doped Gadolinium Oxide (Eu:Gd₂O₃) Nanoparticles
This protocol describes a microwave-assisted synthesis of Eu:Gd₂O₃ nanoparticles, which are useful as bimodal probes for MRI and fluorescence imaging.
Materials:
-
Gadolinium(III) nitrate pentahydrate (Gd(NO₃)₃·5H₂O)
-
Europium(III) nitrate pentahydrate (Eu(NO₃)₃·5H₂O)
-
Moringa oleifera peel extract (as a green reducing and capping agent)
-
Methanol
-
Deionized water
-
Microwave synthesis system
Procedure:
-
Preparation of Precursor Solution: Prepare a 0.1 M aqueous solution of mixed lanthanide nitrates with the desired doping concentration of europium (e.g., 5 mol%). To do this, dissolve the appropriate amounts of Gd(NO₃)₃·5H₂O and Eu(NO₃)₃·5H₂O in deionized water.
-
Preparation of Plant Extract: Prepare a methanolic extract of Moringa oleifera peel. The concentration of the extract should be optimized, but a starting point is 10 g of dried peel in 100 mL of methanol, followed by filtration.
-
Reaction Mixture: In a suitable vessel for microwave synthesis, mix the lanthanide nitrate solution with the plant extract. A typical ratio is 1:1 by volume.
-
Microwave Irradiation: Place the reaction mixture in the microwave synthesis system. Irradiate the mixture at a power of 300 W for a duration of 10-15 minutes.[3] The solution should change color, indicating nanoparticle formation.
-
Purification: After the reaction, allow the solution to cool to room temperature. Centrifuge the solution at a high speed (e.g., 10,000 rpm) for 20 minutes to pellet the nanoparticles.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water and then with ethanol to remove any unreacted precursors and by-products. Repeat the centrifugation and washing steps three times.
-
Drying: Dry the purified nanoparticle pellet in a vacuum oven at 60 °C overnight.
-
Storage: Store the dried Eu:Gd₂O₃ nanoparticles in a desiccator.
Experimental Workflow: Synthesis of Eu:Gd₂O₃ Nanoparticles
Caption: Workflow for microwave-assisted synthesis of Eu:Gd₂O₃ nanoparticles.
Characterization Protocols
Protocol for Luminescence Spectroscopy
This protocol outlines the steps for measuring the excitation and emission spectra of the synthesized luminescent nanoparticles.
Equipment:
-
Spectrofluorometer
-
Quartz cuvettes
-
Ultrasonic bath
Procedure:
-
Sample Preparation: Disperse a small amount of the synthesized nanoparticles (e.g., 1 mg/mL) in a suitable solvent (e.g., deionized water or ethanol) in a quartz cuvette. Use an ultrasonic bath to ensure a homogenous dispersion.
-
Emission Spectrum:
-
Set the spectrofluorometer to emission scan mode.
-
Determine the optimal excitation wavelength. For Eu³⁺ doped materials, this is often in the UV range (e.g., 254 nm or 395 nm). For Tb³⁺, it can also be in the UV range.
-
Set the excitation wavelength and scan a range of emission wavelengths (e.g., 500-750 nm for Eu³⁺, 450-650 nm for Tb³⁺).
-
Record the spectrum. The characteristic emission peaks for Eu³⁺ are typically around 590 nm (⁵D₀ → ⁷F₁) and 612 nm (⁵D₀ → ⁷F₂).
-
-
Excitation Spectrum:
-
Set the spectrofluorometer to excitation scan mode.
-
Set the emission wavelength to the most intense peak observed in the emission spectrum (e.g., 612 nm for Eu³⁺).
-
Scan a range of excitation wavelengths (e.g., 200-500 nm).
-
Record the spectrum. This will show which wavelengths are most efficient at exciting the luminescence.
-
Protocol for MRI Relaxivity (r₁) Measurement
This protocol describes how to measure the longitudinal relaxivity (r₁), which is a measure of the efficiency of a T1 contrast agent.
Equipment:
-
MRI scanner (e.g., 1.5 T, 3 T, or 7 T)
-
Phantoms (e.g., small tubes or vials)
-
Inversion recovery or variable flip angle T1 mapping sequence
Procedure:
-
Sample Preparation: Prepare a series of dilutions of the gadolinium-based probe in water or phosphate-buffered saline (PBS) with known concentrations (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mM). Include a control sample with no contrast agent.
-
Phantom Preparation: Fill the phantoms with the prepared solutions.
-
MRI Acquisition:
-
Place the phantoms in the MRI scanner.
-
Acquire T1-weighted images and T1 maps using an appropriate pulse sequence (e.g., inversion recovery spin-echo).
-
-
Data Analysis:
-
Measure the T1 relaxation time for each sample from the T1 maps.
-
Calculate the relaxation rate (R₁) for each sample using the formula: R₁ = 1/T₁.
-
Plot the relaxation rate (R₁) as a function of the gadolinium concentration (in mM).
-
Perform a linear regression on the data. The slope of the resulting line is the longitudinal relaxivity (r₁) in units of mM⁻¹s⁻¹.[4]
-
Application Protocols
Protocol for In Vitro Cellular Imaging
This protocol describes the use of luminescent gadolinium-based probes for imaging cancer cells.
Materials:
-
Cancer cell line (e.g., MDA-MB-231 breast cancer cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Synthesized luminescent nanoparticles (e.g., Eu:Gd₂O₃)
-
Confocal fluorescence microscope
-
6-well plates
Procedure:
-
Cell Culture: Seed the cancer cells in 6-well plates at a density of 1 x 10⁶ cells/well and incubate overnight at 37 °C and 5% CO₂ to allow for cell attachment.[8]
-
Probe Incubation: Prepare a dispersion of the nanoparticles in the cell culture medium at various concentrations (e.g., 0, 12.5, 50 µg/mL).[8] Remove the old medium from the cells and add the medium containing the nanoparticles.
-
Incubation: Incubate the cells with the nanoparticles for a specific period (e.g., 6 hours) at 37 °C and 5% CO₂.
-
Washing: After incubation, remove the medium containing the nanoparticles and wash the cells three times with PBS to remove any unbound nanoparticles.
-
Imaging: Add fresh PBS or medium to the wells and image the cells using a confocal fluorescence microscope. Use the appropriate excitation and emission filters for the luminescent probe.
-
Analysis: Analyze the images to determine the cellular uptake and subcellular localization of the nanoparticles.
Targeted Probe Interaction with Cancer Cell
The following diagram illustrates the general concept of a functionalized gadolinium-based probe targeting a specific receptor on a cancer cell surface.
Caption: Targeted gadolinium probe binding to a cancer cell receptor.
Quantitative Data Summary
The following tables summarize key quantitative data for various gadolinium-based probes.
Table 1: Properties of Synthesized Gadolinium-Based Nanoparticles
| Probe Type | Synthesis Method | Size (nm) | Excitation (nm) | Emission (nm) | Quantum Yield (%) | r₁ Relaxivity (mM⁻¹s⁻¹) | Reference |
| Gd₂O₃ | Polyol-free | 1.5 - 2.5 | - | - | - | - | [6] |
| Gd-doped Carbon Quantum Dots (GCQDs) | Hydrothermal | - | 357 | 441 | 0.41 | - | [9] |
| Dextran-coated Gd₂O₃ | - | < 20 | - | - | - | 12.2 | [3] |
| Gd₂O₃@PCD-Glu | Condensation Polymerization | - | - | - | - | High | [8] |
Table 2: MRI Relaxivity of Commercial and Experimental Gadolinium Probes
| Agent | Type | r₁ (mM⁻¹s⁻¹) at 1.5 T | r₂ (mM⁻¹s⁻¹) at 1.5 T | r₂/r₁ Ratio | Reference |
| Gd-DOTA (Dotarem®) | Macrocyclic | 3.9 ± 0.2 | - | - | [10] |
| Gd-DTPA (Magnevist®) | Linear | 4.3 ± 0.4 | - | - | [10] |
| Gd-BOPTA (MultiHance®) | Linear | 6.2 ± 0.5 | - | - | [10] |
| Gd-EOB-DTPA (Eovist®) | Linear | 7.2 ± 0.2 | - | - | [10] |
| Gd MOF Nanoparticles | MOF | 83.9 | - | - | [11] |
| Gd(III)-PLNPs | Nanoparticle | Higher than Gd-DTPA | - | - | [12][13] |
Note: Relaxivity values are highly dependent on the magnetic field strength, temperature, and the medium in which they are measured.[4]
Disclaimer: The protocols provided are intended as a guide and may require optimization for specific experimental conditions and applications.
References
- 1. Metal-organic frameworks as biosensors for luminescence-based detection and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mriquestions.com [mriquestions.com]
- 5. Recent Advances in Gadolinium Based Contrast Agents for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 7. Protein-targeted gadolinium-based magnetic resonance imaging (MRI) contrast agents: design and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucosamine Conjugated Gadolinium (III) Oxide Nanoparticles as a Novel Targeted Contrast Agent for Cancer Diagnosis in MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic Enhancement of Diagnostic Imaging: Synthesis and Preliminary Safety Evaluation of Gadolinium-Doped Carbon Quantum Dots as Dual-Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zora.uzh.ch [zora.uzh.ch]
- 11. Synthesis of gadolinium nanoscale metal-organic framework with hydrotropes: manipulation of particle size and magnetic resonance imaging capability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Gadolinium complexes functionalized persistent luminescent nanoparticles as a multimodal probe for near-infrared luminescence and magnetic resonance imaging in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental setup for gadolinium nitrate pentahydrate nanoparticle synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadolinium (Gd) based nanoparticles are of significant interest in the biomedical field, primarily as contrast agents for Magnetic Resonance Imaging (MRI). Their paramagnetic properties, stemming from the seven unpaired electrons of the Gd(III) ion, lead to a significant reduction in the T1 relaxation time of surrounding water protons, thereby enhancing the signal intensity in T1-weighted MR images.[1][2] Gadolinium oxide (Gd₂O₃) nanoparticles, in particular, offer the advantage of a high payload of Gd(III) ions per nanoparticle, resulting in higher relaxivity (r₁) values compared to conventional gadolinium chelates.[1][3] This enhanced relaxivity allows for better image contrast at lower concentrations, potentially reducing the risk of toxicity associated with free gadolinium ions.[1]
This document provides detailed protocols for the synthesis of gadolinium oxide nanoparticles using gadolinium nitrate pentahydrate as a precursor. Various synthesis methods are outlined, including hydrothermal, polyol, and thermal decomposition techniques. The subsequent characterization of the synthesized nanoparticles is crucial to determine their physicochemical properties, which ultimately dictate their efficacy and safety for biomedical applications.
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of Gadolinium Oxide Nanoparticles
This protocol details the synthesis of gadolinium oxide (Gd₂O₃) nanoparticles via a hydrothermal method, adapted from a procedure described for the preparation of Gd₂O₃ nanoparticles for photocatalytic applications.[4]
Materials:
-
Gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O)
-
Ethylamine (C₂H₅NH₂)
-
Deionized water
-
Argon gas (Ar)
Equipment:
-
Beaker
-
Magnetic stirrer
-
Oven
-
Centrifuge
-
Electric furnace
Procedure:
-
Prepare a 0.08 M aqueous solution of Gadolinium(III) nitrate hexahydrate.
-
Under vigorous stirring, slowly add 0.5 mL of ethylamine to the gadolinium nitrate solution. A white precipitate of gadolinium hydroxide will form.
-
Transfer the resulting mixture to a sealed reaction vessel and heat it at 120°C for 12 hours in an oven.
-
After cooling to room temperature, centrifuge the mixture to collect the precipitate.
-
Wash the precipitate several times with deionized water to remove any unreacted precursors.
-
Dry the obtained gadolinium hydroxide (Gd(OH)₃) at 80°C in an oven.
-
To obtain gadolinium oxide (Gd₂O₃), anneal the dried Gd(OH)₃ in an electric furnace at 700°C for 4 hours under an Argon atmosphere.[4]
Protocol 2: Polyol Synthesis of Gadolinium Oxide Nanoparticles
The polyol method offers a versatile approach to synthesize nanoparticles with controlled size and shape. This protocol is based on the synthesis of Gd₂O₃ nanoparticles for MRI contrast agents.[5][6][7]
Materials:
-
Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O) or Gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O)
-
Diethylene glycol (DEG) or Triethylene glycol (TEG)
-
Sodium hydroxide (NaOH)
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Thermometer
-
Heating mantle with magnetic stirring
-
Centrifuge
Procedure:
-
Dissolve 2 mmol of the gadolinium salt (e.g., GdCl₃·6H₂O) in 7.5 mL of DEG in a three-neck flask.
-
In a separate beaker, dissolve 2.5 mmol of NaOH in 2.5 mL of DEG.
-
Slowly add the NaOH/DEG solution to the gadolinium salt/DEG solution under continuous stirring.
-
Heat the reaction mixture to 180-190°C and maintain this temperature for 4 hours under a reflux condenser.[5][6][7]
-
Allow the solution to cool to room temperature.
-
Precipitate the nanoparticles by adding an excess of ethanol or acetone.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with ethanol and then deionized water to remove residual solvent and unreacted reagents.
-
Dry the final product under vacuum.
Protocol 3: Thermal Decomposition Synthesis of Gadolinium Oxide Nanodisks
This protocol describes the synthesis of gadolinium oxide nanodisks through the thermal decomposition of a gadolinium-oleate complex.[8][9]
Materials:
-
Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)
-
Sodium oleate
-
1-Octadecene
-
Oleic acid
-
Hexane, Ethanol, Isopropanol, Acetone (for washing)
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with magnetic stirring
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
Part A: Synthesis of Gadolinium-Oleate Complex
-
Dissolve sodium oleate (40.1 mmol) and gadolinium(III) chloride hexahydrate (13.5 mmol) in a mixed solvent of 30 mL distilled water, 40 mL ethanol, and 70 mL hexane.[8]
-
Reflux the solution at 70°C for 4 hours under a gentle stream of nitrogen.
-
After cooling, collect the upper hexane layer containing the gadolinium-oleate complex using a separatory funnel.
-
Wash the organic layer three times with 30 mL of distilled water.
-
Remove the hexane using a rotary evaporator to obtain a waxy solid of the gadolinium-oleate complex.[8]
Part B: Synthesis of Gd₂O₃ Nanodisks
-
Dissolve the gadolinium-oleate complex (1.78 mmol) in 25 mL of 1-octadecene in a three-neck flask.[8]
-
Add a specific amount of oleic acid (e.g., 1.58 mmol) to the solution.
-
Heat the solution with a constant heating rate of 3°C/min to 320°C and maintain this temperature for 4 hours.[8]
-
After cooling to room temperature, precipitate the nanoparticles by adding a mixture of n-hexane, isopropanol, and acetone (1:2:2 v/v/v).[8]
-
Collect the precipitate by centrifugation and wash it with a mixture of n-hexane and acetone (1:2 v/v).[8]
-
Dry the resulting Gd₂O₃ nanodisks.
Data Presentation
The following tables summarize typical characterization data for gadolinium oxide nanoparticles synthesized via different methods. The exact values can vary based on specific reaction conditions.
Table 1: Physicochemical Properties of Synthesized Gd₂O₃ Nanoparticles
| Synthesis Method | Precursor | Average Size (TEM) | Hydrodynamic Diameter (DLS) | Zeta Potential (mV) |
| Hydrothermal | Gd(NO₃)₃·6H₂O | ~10-20 nm | 50-150 nm | Varies with surface coating |
| Polyol (DEG) | GdCl₃·6H₂O | ~18 nm[6] | ~50 nm[6] | Varies with surface coating |
| Thermal Decomposition | Gd-oleate | ~5-15 nm (diameter of nanodisks) | >100 nm (in organic solvent) | Varies with surface coating |
Table 2: Magnetic Resonance Imaging Properties of Gd₂O₃ Nanoparticles
| Synthesis Method | r₁ Relaxivity (s⁻¹mM⁻¹) | r₂ Relaxivity (s⁻¹mM⁻¹) | r₂/r₁ Ratio |
| Polyol | 10.0–18.7[3] | Varies | 1.4–1.7[3] |
| General Gd-NPs | ~3-5 times higher than commercial Gd chelates[3] | Varies | Varies |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of gadolinium-based nanoparticles.
Caption: General workflow for nanoparticle synthesis and characterization.
Application in MRI
The diagram below illustrates the fundamental principle of gadolinium-based nanoparticles as T1 contrast agents in MRI.
Caption: Role of Gd-NPs as T1 contrast agents in MRI.
References
- 1. Current Status and Future Aspects of Gadolinium Oxide Nanoparticles as Positive Magnetic Resonance Imaging Contrast Agents [mdpi.com]
- 2. auntminnie.com [auntminnie.com]
- 3. Recent Advances in Gadolinium Based Contrast Agents for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Scholars@Duke publication: Synthesis and characterization of gadolinium nanoparticles using polyol method as a candidate for MRI Contrast Agent [scholars.duke.edu]
- 7. iscientific.org [iscientific.org]
- 8. rsc.org [rsc.org]
- 9. Synthesis of gadolinium oxide nanodisks and gadolinium doped iron oxide nanoparticles for MR contrast agents - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Gadolinium Nitrate Pentahydrate in Nuclear Magnetic Resonance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of gadolinium nitrate pentahydrate as a precursor for paramagnetic agents in Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Imaging (MRI). Detailed protocols and quantitative data are presented to guide researchers in leveraging the unique properties of gadolinium for enhanced NMR spectroscopy and imaging.
Application as a Precursor for MRI Contrast Agents
This compound is a crucial starting material for the synthesis of gadolinium-based contrast agents (GBCAs) used in clinical and preclinical MRI.[1][2][3] The free gadolinium ion (Gd³⁺) is highly toxic, therefore it is chelated with organic ligands to form stable, excretable complexes.[4][5] These complexes enhance MRI images by shortening the T1 and T2 relaxation times of water protons in their vicinity, leading to increased signal intensity in T1-weighted images.[4][6]
Key Concepts:
-
Paramagnetism: Gd³⁺ possesses seven unpaired electrons, making it strongly paramagnetic.[1][4] This property is the basis for its effectiveness as a relaxation agent.
-
Relaxivity (r₁, r₂): The efficiency of a contrast agent is quantified by its relaxivity, which is the change in the relaxation rate (1/T₁) of the solvent protons per unit concentration of the agent. Higher relaxivity values indicate greater contrast enhancement at a given dose.[7]
-
Chelation: Ligands such as DTPA (diethylenetriaminepentaacetic acid) and DOTA (1,4,7,10-tetraazacyclodododecane-1,4,7,10-tetraacetic acid) are used to form stable complexes with Gd³⁺, minimizing the risk of toxicity.[1][4][8]
Quantitative Data: Relaxivity of Common Gadolinium-Based Contrast Agents
The relaxivity of GBCAs is dependent on the magnetic field strength and the local environment. Below is a summary of longitudinal relaxivity (r₁) values for several common macrocyclic GBCAs in human plasma and blood.
| Contrast Agent | Magnetic Field (T) | Medium | r₁ Relaxivity (L mmol⁻¹ s⁻¹) |
| Gadobutrol | 1.5 | Human Plasma | 4.78 ± 0.12 |
| 3 | Human Plasma | 4.97 ± 0.59 | |
| 7 | Human Plasma | 3.83 ± 0.24 | |
| 3 | Human Blood | 3.47 ± 0.16 | |
| Gadoteridol | 1.5 | Human Plasma | 3.80 ± 0.10 |
| 3 | Human Plasma | 3.28 ± 0.09 | |
| 7 | Human Plasma | 3.21 ± 0.07 | |
| 3 | Human Blood | 2.61 ± 0.16 | |
| Gadoterate | 1.5 | Human Plasma | 3.32 ± 0.13 |
| 3 | Human Plasma | 3.00 ± 0.13 | |
| 7 | Human Plasma | 2.84 ± 0.09 | |
| 3 | Human Blood | 2.72 ± 0.17 |
Data sourced from a comparative study on the relaxivities of macrocyclic gadolinium-based contrast agents.[9]
Experimental Workflow for GBCA Synthesis and Characterization
References
- 1. americanelements.com [americanelements.com]
- 2. Page loading... [wap.guidechem.com]
- 3. ProChem Gadolinium Nitrate, 99.9% – High-Purity Material [prochemonline.com]
- 4. mrimaster.com [mrimaster.com]
- 5. Characteristics of gadolinium-DTPA complex: a potential NMR contrast agent. | Semantic Scholar [semanticscholar.org]
- 6. Gadolinium Magnetic Resonance Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Field strength and dose dependence of contrast enhancement by gadolinium-based MR contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gadolinium Nitrate Pentahydrate in Phosphor Doping
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of gadolinium nitrate pentahydrate as a precursor for doping phosphor materials. The information is intended to guide researchers in the synthesis and characterization of gadolinium-doped phosphors for various applications, including but not limited to bio-imaging, display technologies, and scintillators.[1][2][3][4][5]
Introduction to Gadolinium in Phosphors
Gadolinium (Gd³⁺) ions are widely utilized in the development of luminescent materials.[1] Due to its unique electronic configuration, gadolinium can act as an efficient host for other luminescent rare-earth ions or as a sensitizer, transferring absorbed energy to an activator ion.[6][7][8] this compound (Gd(NO₃)₃·5H₂O) is a common, highly water-soluble precursor for incorporating gadolinium into various host lattices.[1] This document outlines three primary synthesis methods for preparing gadolinium-doped phosphors: combustion synthesis, sol-gel synthesis, and hydrothermal synthesis.
Synthesis Protocols
Detailed experimental protocols for the three most common synthesis methods are provided below. These protocols are generalized from various research findings and can be adapted based on the specific phosphor host and desired properties.
Combustion Synthesis
Combustion synthesis is a rapid and efficient method for producing fine, crystalline phosphor powders.[9][10][11] It involves an exothermic reaction between metal nitrates (oxidizers) and an organic fuel.[12]
Protocol:
-
Precursor Solution Preparation:
-
Dissolve stoichiometric amounts of this compound and other metal nitrates (e.g., yttrium nitrate, aluminum nitrate for a YAG host) in a minimum amount of deionized water.
-
Add a fuel, such as urea or citric acid, to the solution.[9][13] The fuel-to-oxidizer ratio is a critical parameter that influences the combustion process and final product characteristics.[10]
-
-
Combustion:
-
Post-Synthesis Annealing:
-
The as-synthesized powder may require further annealing at higher temperatures (e.g., 900-1200°C) to improve crystallinity and luminescence properties.[13]
-
Experimental Workflow for Combustion Synthesis
References
- 1. americanelements.com [americanelements.com]
- 2. Gadolinium Nitrate Hexahydrate CAS NO: 19598-90-4, 10168-81-7 Molecular Formula: Gd(NO3)3·6(H2O) [unmdc.com]
- 3. ProChem Gadolinium Nitrate – High-Purity Material for Phosphors & Neutron Shielding [prochemonline.com]
- 4. Gadolinium(III) nitrate - Wikipedia [en.wikipedia.org]
- 5. nanorh.com [nanorh.com]
- 6. Research Portal [ujcontent.uj.ac.za]
- 7. researchgate.net [researchgate.net]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. ias.ac.in [ias.ac.in]
- 12. research-portal.uu.nl [research-portal.uu.nl]
- 13. pubs.aip.org [pubs.aip.org]
- 14. colloid.nl [colloid.nl]
Troubleshooting & Optimization
how to prevent hydrolysis of gadolinium nitrate pentahydrate in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the hydrolysis of gadolinium nitrate pentahydrate in solution.
Troubleshooting Guide
Q1: I dissolved this compound in neutral deionized water, and a white precipitate formed. What is happening?
A1: The white precipitate is likely gadolinium hydroxide, Gd(OH)₃. Gadolinium(III) ions (Gd³⁺) are susceptible to hydrolysis in aqueous solutions, especially at neutral or basic pH. This reaction forms insoluble gadolinium hydroxide. The reaction is as follows:
Gd(NO₃)₃ + 3H₂O ⇌ Gd(OH)₃(s) + 3HNO₃
To prevent this, you must control the pH of the solution.
Q2: My gadolinium nitrate solution was initially clear, but it became cloudy over time. What could be the cause?
A2: Cloudiness that develops over time, even in an initially clear solution, points to a gradual increase in pH. This can be caused by the absorption of atmospheric carbon dioxide, which can make the solution slightly less acidic, or by interaction with alkaline container surfaces (e.g., certain types of glass). It is also possible that the initial pH was not sufficiently low to ensure long-term stability.
Q3: I need to prepare a concentrated stock solution of gadolinium nitrate. How does concentration affect stability?
A3: Increasing the concentration of gadolinium nitrate in an aqueous solution will naturally decrease the pH of the solution, which helps to inhibit hydrolysis.[1] However, relying solely on concentration to maintain a low pH may not be sufficient for long-term stability or for all applications. It is always recommended to verify and adjust the pH as needed.
Frequently Asked Questions (FAQs)
What is hydrolysis in the context of gadolinium nitrate?
Hydrolysis is a chemical reaction in which a water molecule is split into a proton (H⁺) and a hydroxide ion (OH⁻), and the Gd³⁺ ion reacts with the hydroxide ions. This process can lead to the formation of various soluble and insoluble gadolinium hydroxide species, ultimately resulting in the precipitation of Gd(OH)₃.
What is the ideal pH for a stable gadolinium nitrate solution?
To prevent the precipitation of gadolinium hydroxide, the pH of the solution should be maintained in the acidic range. For applications in nuclear reactors, a pH range of 5.0 to 5.5 is used to prevent precipitation.[2] For general laboratory use, maintaining a pH below 5.5 is a good practice to ensure the stability of the solution.[3]
How can I adjust the pH of my gadolinium nitrate solution?
You can lower the pH of the solution by adding a small amount of dilute nitric acid (HNO₃). It is recommended to use nitric acid as it is compatible with the nitrate salt and will not introduce other anions into your solution.
Are there other ways to prevent hydrolysis besides pH control?
Yes, chelation is a very effective method. A chelating agent is a molecule that can form multiple bonds to a single metal ion.[4] By forming a stable complex with the Gd³⁺ ion, the chelating agent effectively "shields" it from reacting with water, thus preventing hydrolysis.[5] This is the principle used in gadolinium-based contrast agents for MRI.[4][5]
What are some common chelating agents for gadolinium?
Common chelating agents for lanthanide ions like gadolinium include aminopolycarboxylic acids such as DTPA (diethylenetriaminepentaacetic acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).[6][7][8] Macrocyclic chelators like DOTA generally form more stable and kinetically inert complexes with Gd³⁺ compared to linear chelators like DTPA.[6][9]
Data Presentation
Table 1: Effect of Gadolinium Nitrate Concentration on pH
| Gadolinium Nitrate Concentration (ppm) | Resulting pH | Conductivity (μS/cm) |
| 20 | 5.33 | 50 |
| 100 | 4.5 (approx.) | 250 (approx.) |
| 200 | 4.0 (approx.) | 500 (approx.) |
| 400 | 3.77 | 869.5 |
Data adapted from a study on the corrosion compatibility of structural materials in gadolinium nitrate solutions.[1] This table illustrates that as the concentration of gadolinium nitrate increases, the pH of the solution decreases.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound via pH Adjustment
Objective: To prepare a 0.1 M aqueous solution of gadolinium nitrate that is stable against hydrolysis.
Materials:
-
Gadolinium(III) nitrate pentahydrate (Gd(NO₃)₃·5H₂O)
-
Deionized water (DI H₂O)
-
0.1 M Nitric acid (HNO₃)
-
Calibrated pH meter
-
Volumetric flask
-
Stir plate and magnetic stir bar
-
Beakers and graduated cylinders
Procedure:
-
Calculate the required mass: For a 100 mL 0.1 M solution, calculate the mass of Gd(NO₃)₃·5H₂O needed (Molar Mass ≈ 433.32 g/mol ). Mass = 0.1 L × 0.1 mol/L × 433.32 g/mol = 4.33 g
-
Initial Dissolution: Add approximately 80 mL of DI H₂O to a beaker with a magnetic stir bar.
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Acidification: Before adding the gadolinium salt, add a small amount of 0.1 M HNO₃ to the water to bring the pH to approximately 4.
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Dissolve the salt: Slowly add the weighed this compound to the acidified water while stirring. Continue stirring until the salt is completely dissolved.
-
pH Measurement and Adjustment:
-
Once dissolved, transfer the solution to a 100 mL volumetric flask.
-
Use a calibrated pH meter to measure the pH of the solution.
-
If the pH is above 5.5, add 0.1 M HNO₃ dropwise, mixing thoroughly after each addition, until the pH is between 4.0 and 5.0.
-
-
Final Volume Adjustment: Add DI H₂O to the volumetric flask to bring the final volume to 100 mL.
-
Storage: Store the solution in a tightly sealed container to prevent evaporation and changes in pH due to atmospheric CO₂ absorption.
Visualizations
Caption: Hydrolysis of Gadolinium Nitrate in Aqueous Solution.
Caption: Workflow for Preventing Gadolinium Nitrate Hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of high concentration gadolinium nitrate in reactor moderator system [inis.iaea.org]
- 3. barc.gov.in [barc.gov.in]
- 4. Chelation - Wikipedia [en.wikipedia.org]
- 5. Gadolinium-based contrast agent toxicity: a review of known and proposed mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand design strategies to increase stability of gadolinium-based magnetic resonance imaging contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanelements.com [americanelements.com]
- 8. A primer on gadolinium chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of gadolinium-based magnetic resonance imaging contrast agents in human serum at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing concentration of gadolinium nitrate pentahydrate for nanoparticle synthesis
Welcome to the technical support center for the synthesis of gadolinium-based nanoparticles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of gadolinium nitrate pentahydrate for nanoparticle synthesis?
The optimal concentration of this compound is highly dependent on the chosen synthesis method (e.g., polyol, hydrothermal, co-precipitation) and the desired nanoparticle characteristics, such as size and morphology. Different synthetic routes may require different precursor concentrations to achieve monodisperse nanoparticles with specific properties.[1][2] For instance, in a hydrothermal synthesis of gadolinium oxide (Gd2O3) nanoparticles, a starting concentration of 0.08 M Gadolinium (III) Nitrate Hexahydrate has been used.[3] In another example, the synthesis of gold-gadolinium core-shell nanoparticles involved a gadolinium solution of 0.86 mM.[4] It is recommended to consult specific protocols and perform initial optimization experiments around the concentrations reported in the literature for a particular method.
Q2: How can I control the size and morphology of the synthesized gadolinium nanoparticles?
Several factors influence the size and morphology of gadolinium nanoparticles. These include:
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Precursor Concentration: Varying the concentration of gadolinium nitrate can impact the nucleation and growth rates of the nanoparticles, thereby affecting their final size.[2]
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pH of the reaction mixture: The pH plays a crucial role, particularly in hydrothermal and co-precipitation methods. For example, in the hydrothermal synthesis of gadolinium oxide nanorods, different aspect ratios were obtained at pH 10.8 versus pH 13.3.[5]
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Reaction Temperature and Time: These parameters influence the kinetics of the nanoparticle formation.
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Stabilizers and Capping Agents: The choice and concentration of stabilizers, such as polyethylene glycol (PEG) or oleic acid, can control particle growth and prevent aggregation.[1]
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Solvent System: The type of solvent used (e.g., polyols of different chain lengths) can affect the reduction rate of the gadolinium salt and the final particle size.[1]
Q3: My nanoparticles are aggregating. How can I prevent this?
Aggregation is a common issue in nanoparticle synthesis due to high surface energy. To prevent aggregation:
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Use of Capping Agents/Stabilizers: Employing surfactants or polymers that adsorb to the nanoparticle surface can provide steric or electrostatic repulsion.
-
Surface Functionalization: Modifying the nanoparticle surface with biocompatible coatings can improve stability in biological media.
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Control of pH and Ionic Strength: The surface charge of nanoparticles can often be manipulated by adjusting the pH of the solution, which can enhance electrostatic stabilization.
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Sonication: Post-synthesis sonication can help to break up soft agglomerates.
Q4: What are the common characterization techniques for gadolinium nanoparticles?
A comprehensive characterization of gadolinium nanoparticles is crucial to ensure they meet the desired specifications. Standard techniques include:
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Transmission Electron Microscopy (TEM): To determine particle size, morphology, and crystallinity.[6]
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Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution in a solution.[6]
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X-ray Diffraction (XRD): To identify the crystal structure and phase purity of the nanoparticles.[6]
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Fourier Transform-Infrared (FTIR) Spectroscopy: To confirm the presence of surface coatings and functional groups.[6]
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Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES): To accurately quantify the gadolinium concentration.[6]
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Zeta Potential Measurement: To assess the surface charge and stability of the nanoparticles in a colloidal suspension.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpected Nanoparticle Size (Too Large or Too Small) | Incorrect precursor concentration. | Optimize the gadolinium nitrate concentration. Lower concentrations often lead to smaller nanoparticles. |
| Non-optimal reaction temperature or time. | Systematically vary the reaction temperature and duration. Higher temperatures can sometimes lead to larger particles due to Ostwald ripening. | |
| Inappropriate stabilizer/capping agent concentration. | Adjust the concentration of the stabilizing agent. Too little may not prevent growth, while too much can interfere with nucleation. | |
| Incorrect pH of the reaction medium. | Carefully control and adjust the pH of the synthesis solution, as it significantly influences particle growth.[5] | |
| Broad Particle Size Distribution (Polydispersity) | Inhomogeneous nucleation. | Ensure rapid and uniform mixing of reagents. A "hot injection" method, where a precursor is quickly injected into a hot solvent, can promote homogeneous nucleation. |
| Ostwald ripening. | Shorten the reaction time or lower the temperature to minimize the growth of larger particles at the expense of smaller ones. | |
| Aggregation of nanoparticles. | Improve stabilization by adding or optimizing the concentration of capping agents. | |
| Low Product Yield | Incomplete reaction. | Increase the reaction time or temperature. |
| Loss of material during purification. | Optimize the purification process (e.g., centrifugation speed and duration, dialysis membrane pore size). | |
| Precursor degradation. | Ensure the this compound is of high purity and has been stored correctly. | |
| Poor Crystallinity | Insufficient reaction temperature or time. | Increase the reaction temperature or duration to allow for better crystal growth. |
| Presence of impurities. | Use high-purity reagents and solvents. | |
| Post-synthesis annealing may be required. | For some materials, a post-synthesis heat treatment can improve crystallinity. | |
| Batch-to-Batch Inconsistency | Variations in experimental parameters. | Strictly control all reaction parameters, including temperature, stirring rate, reagent addition rate, and pH. |
| Purity and age of reagents. | Use reagents from the same batch and store them under consistent conditions. |
Experimental Protocols
Hydrothermal Synthesis of Gadolinium Oxide (Gd₂O₃) Nanoparticles
This protocol is adapted from a method for synthesizing Gd₂O₃ nanoparticles.[3]
Materials:
-
Gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O)
-
Ethylamine (C₂H₅NH₂)
-
Deionized water
-
Ethanol
Procedure:
-
Prepare a 0.08 M aqueous solution of Gd(NO₃)₃·6H₂O.
-
While vigorously stirring the gadolinium nitrate solution, slowly add 0.5 mL of ethylamine. A white precipitate should form.
-
Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at 120°C for 12 hours in an oven.
-
After cooling to room temperature, centrifuge the mixture to collect the precipitate.
-
Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted reagents.
-
Dry the resulting gadolinium hydroxide (Gd(OH)₃) precipitate in an oven at 80°C.
-
To obtain gadolinium oxide (Gd₂O₃), anneal the dried Gd(OH)₃ powder in a furnace at 700°C for 4 hours under an inert atmosphere (e.g., Argon).[3]
Polyol Synthesis of Gadolinium-Based Nanoparticles
The polyol method utilizes a high-boiling point alcohol as both the solvent and a reducing/stabilizing agent.[7]
Materials:
-
Gadolinium(III) nitrate pentahydrate
-
Diethylene glycol (DEG) or other suitable polyol
-
Sodium hydroxide (NaOH)
Procedure:
-
Dissolve a specific amount of this compound in DEG in a three-neck flask equipped with a condenser and a thermometer.
-
Heat the mixture to a specific temperature (e.g., 180°C) under constant stirring and an inert atmosphere (e.g., nitrogen).[7]
-
Separately, dissolve NaOH in a small amount of DEG.
-
Rapidly inject the NaOH/DEG solution into the hot gadolinium nitrate/DEG solution.
-
Allow the reaction to proceed for a set amount of time (e.g., 4 hours) to allow for nanoparticle growth.[7]
-
Cool the reaction mixture to room temperature.
-
Precipitate the nanoparticles by adding an anti-solvent like ethanol or acetone.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with ethanol and water to remove residual reactants and byproducts.
-
Dry the final product under vacuum.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of Gold-Gadolinium-Core-Shell Nanoparticles as Contrast Agent: a Smart Way to Future Nanomaterials for Nanomedicine Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current Status and Future Aspects of Gadolinium Oxide Nanoparticles as Positive Magnetic Resonance Imaging Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
troubleshooting gadolinium nitrate pentahydrate precursor degradation
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with gadolinium nitrate pentahydrate as a precursor.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to prevent degradation?
A1: this compound is hygroscopic and a strong oxidizer. To minimize degradation, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from heat, ignition sources, combustible materials, and strong reducing agents.
Q2: I observed that my this compound crystals appear "wet" or have formed clumps. Is the material degraded?
A2: This is a common sign of moisture absorption due to the hygroscopic nature of the salt. While it may not be "degraded" in terms of chemical decomposition, the presence of excess water can affect the accuracy of weighing and the concentration of your solutions. It can also potentially lead to hydrolysis, forming gadolinium hydroxide species, especially if the solution is not acidic.
Q3: My aqueous solution of gadolinium nitrate is cloudy. What is the cause and can I still use it?
A3: A cloudy solution typically indicates the formation of insoluble gadolinium hydroxide or oxide species. This is often due to the hydrolysis of the gadolinium ions in a solution with a pH that is not sufficiently acidic. For many applications, a cloudy solution is not usable as the gadolinium concentration is no longer accurate and the precipitate can interfere with subsequent reactions. It is recommended to prepare fresh solutions in a slightly acidic medium to prevent precipitation.
Q4: What are the primary degradation pathways for this compound?
A4: The two primary degradation pathways are:
-
Hydrolysis: In aqueous solutions, gadolinium ions (Gd³⁺) can react with water to form gadolinium hydroxide (Gd(OH)₃) and other hydroxylated species. This process is highly dependent on the pH of the solution.
-
Thermal Decomposition: When heated, this compound loses its water of hydration and then decomposes into intermediate species like gadolinium oxide nitrate (GdONO₃) before finally forming gadolinium oxide (Gd₂O₃) at higher temperatures.
Troubleshooting Guides
Issue 1: White Precipitate in Aqueous Gadolinium Nitrate Solution
-
Symptom: A freshly prepared aqueous solution of this compound appears cloudy or a white precipitate forms over time.
-
Possible Cause: Hydrolysis of gadolinium ions leading to the formation of insoluble gadolinium hydroxide (Gd(OH)₃). This is often triggered by a pH that is not sufficiently acidic.
-
Troubleshooting Workflow:
Troubleshooting a cloudy gadolinium nitrate solution. -
Corrective Actions:
-
pH Adjustment: If the precipitate is due to hydrolysis, it can often be redissolved by acidifying the solution. Slowly add a dilute, high-purity nitric acid solution dropwise while stirring until the solution becomes clear.
-
Prevention: To prevent precipitation in the future, prepare aqueous solutions of gadolinium nitrate in a slightly acidic medium (e.g., using deionized water acidified with a small amount of nitric acid to a pH of 4-5).
-
Issue 2: Inconsistent Experimental Results in Solid-State Synthesis
-
Symptom: When using this compound as a precursor for solid-state synthesis (e.g., calcination to form oxides), the resulting material has an unexpected phase, morphology, or poor crystallinity.
-
Possible Cause: The precursor may have partially decomposed before the intended synthesis step. This could be due to improper storage leading to hydration changes or premature heating.
-
Troubleshooting Workflow:
Diagnosing precursor issues in solid-state synthesis. -
Corrective Actions:
-
Precursor Characterization: Before use, characterize a small sample of your this compound using techniques like Thermogravimetric Analysis (TGA) to confirm its hydration state and decomposition profile.
-
Proper Storage: Ensure the precursor is stored in a desiccator, especially after opening the original container.
-
Controlled Heating: When performing calcination, use a programmable furnace with a controlled heating ramp to ensure a consistent thermal profile.
-
Quantitative Data Summary
| Parameter | Value | Conditions |
| Melting Point | ~91 °C | Gadolinium nitrate hexahydrate |
| Thermal Decomposition Stage 1 | ~100-250 °C | Loss of water of hydration |
| Thermal Decomposition Stage 2 | ~300-450 °C | Formation of GdONO₃ |
| Thermal Decomposition Stage 3 | >500 °C | Formation of Gd₂O₃ |
Experimental Protocols
Thermogravimetric Analysis (TGA) of this compound
-
Objective: To determine the thermal stability and decomposition profile of the precursor.
-
Methodology:
-
Place 5-10 mg of the this compound sample into an alumina crucible.
-
Place the crucible in the TGA instrument.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen or air atmosphere with a flow rate of 50 mL/min.
-
Record the mass loss as a function of temperature. The resulting curve should show distinct steps corresponding to dehydration and decomposition.
-
X-ray Diffraction (XRD) Analysis of Potential Degradation Products
-
Objective: To identify the crystalline phases present in a degraded precursor or a precipitate from solution.
-
Methodology:
-
Sample Preparation:
-
For a solid precursor, gently grind the sample to a fine powder using an agate mortar and pestle.
-
For a precipitate from a solution, isolate the solid by centrifugation or filtration, wash with deionized water, and dry thoroughly in a vacuum oven at a low temperature (e.g., 60 °C).
-
-
Mount the powdered sample on a zero-background sample holder.
-
Collect the XRD pattern using a diffractometer with Cu Kα radiation over a 2θ range of 10-80°.
-
Compare the resulting diffraction pattern to standard patterns for this compound, gadolinium hydroxide, and gadolinium oxides in a crystallographic database (e.g., the ICDD PDF database) to identify the phases present.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
-
Objective: To identify the functional groups present in the precursor and its degradation products.
-
Methodology:
-
Prepare a KBr pellet by mixing a small amount of the powdered sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the powder directly onto the ATR crystal.
-
Collect the infrared spectrum over a range of 4000-400 cm⁻¹.
-
Analyze the spectrum for characteristic peaks:
-
O-H stretching: Broad peak around 3200-3500 cm⁻¹ (from water of hydration or hydroxides).
-
N-O stretching (nitrate): Strong, sharp peaks around 1350-1380 cm⁻¹ and 815-830 cm⁻¹.
-
Gd-O stretching: Peaks in the lower frequency region (typically below 600 cm⁻¹). Changes in the relative intensities of these peaks can indicate dehydration, hydrolysis, or the formation of oxide nitrates.
-
-
improving the stability of gadolinium nitrate pentahydrate solutions
Welcome to the technical support center for gadolinium nitrate pentahydrate solutions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and improve the stability of these solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound (Gd(NO₃)₃·5H₂O) is a highly water-soluble, crystalline source of gadolinium.[1] It serves as a precursor for the production of other gadolinium compounds, specialty glasses, ceramics, and phosphors. Due to gadolinium's high neutron absorption cross-section, its solutions are also utilized as a water-soluble neutron poison in nuclear reactors to control reactivity.[2][3]
Q2: What are the primary factors that affect the stability of gadolinium nitrate solutions?
The stability of gadolinium nitrate solutions is primarily influenced by pH, temperature, concentration, and the presence of contaminating ions. Maintaining an acidic pH is crucial to prevent precipitation.[4][5] High temperatures can lead to thermal decomposition, and the presence of certain ions, like phosphates or oxalates, can cause the precipitation of insoluble gadolinium salts.[6][7]
Q3: What is the ideal pH range for maintaining a stable gadolinium nitrate solution?
To prevent the precipitation of gadolinium hydroxide or oxide, the solution should be maintained in a slightly acidic range. For applications in nuclear reactors, a pH range of 5.0 to 5.5 is often targeted.[4][5] Increasing the gadolinium nitrate concentration can lower the solution's pH.[4]
Q4: Is this compound sensitive to light?
While some complexed gadolinium compounds (chelates) have been studied for their stability under UV radiation[8][9], gadolinium nitrate itself is a simple salt. Standard laboratory practice dictates storing chemical solutions in a cool, dark place to minimize potential photochemical reactions, although significant light sensitivity for this specific salt solution is not a widely reported issue. It is, however, hygroscopic, meaning it absorbs moisture from the air, so containers should be tightly sealed.[10][11]
Troubleshooting Guide
Q: Why has my gadolinium nitrate solution become cloudy or formed a white precipitate?
A cloudy appearance or the formation of a white precipitate is the most common stability issue. This is typically due to the formation of insoluble gadolinium compounds. Use the following flowchart to diagnose the potential cause.
References
- 1. americanelements.com [americanelements.com]
- 2. Gadolinium Nitrate-Edgetech Industries (A worldwide materials supplier) [edge-techind.com]
- 3. Gadolinium(III) nitrate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of high concentration gadolinium nitrate in reactor moderator system [inis.iaea.org]
- 6. sti.srs.gov [sti.srs.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigating the stability of gadolinium based contrast agents towards UV radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Support Center: Scaling Up Gadolinium Nitrate Pentahydrate Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scaling up of gadolinium nitrate pentahydrate reactions. The information is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of transitioning from laboratory-scale experiments to pilot and industrial-scale production.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of this compound synthesis.
Poor Crystal Quality and Inconsistent Particle Size
Question: We are observing significant variations in crystal size and shape, including the formation of fine particles and agglomerates, upon scaling up our this compound crystallization. What are the potential causes and solutions?
Answer:
Inconsistent crystal size distribution (CSD) is a common challenge in scaling up crystallization processes. Several factors can contribute to this issue:
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Heat and Mass Transfer Limitations: In larger vessels, inefficient mixing and heat removal can lead to localized areas of high supersaturation, promoting rapid nucleation of fine particles. Conversely, stagnant zones can lead to uncontrolled growth and agglomeration.
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Mixing Inhomogeneities: The mixing efficiency often decreases with increasing scale. Improper agitator design or speed can result in non-uniform distribution of the anti-solvent or temperature, leading to a broad CSD.
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Impurity Effects: The impact of even trace impurities can be magnified at a larger scale, potentially inhibiting or promoting crystal growth in an uncontrolled manner.
Troubleshooting Steps:
-
Optimize Mixing:
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Agitator Selection: For larger reactors, consider using high-efficiency impellers such as pitched-blade turbines or hydrofoils to improve axial and radial flow.
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Computational Fluid Dynamics (CFD) Modeling: CFD simulations can help visualize flow patterns and identify dead zones within the reactor, allowing for optimization of agitator placement and speed.[1]
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Baffling: Ensure adequate baffling is in place to prevent vortex formation and promote better mixing.
-
-
Control Supersaturation:
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Controlled Cooling/Anti-solvent Addition: Implement a programmed, gradual cooling profile or anti-solvent addition rate to maintain a consistent level of supersaturation throughout the batch.
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Seeding Strategy: Introduce seed crystals of a known size and quantity at a specific point in the process to control nucleation and promote uniform growth.[2][3]
-
-
Process Analytical Technology (PAT):
Thermal Runaway and Exothermic Heat Management
Question: Our reaction temperature is difficult to control during the exothermic dissolution of gadolinium oxide in nitric acid at a larger scale, leading to safety concerns. How can we better manage the heat generated?
Answer:
The dissolution of gadolinium oxide in nitric acid is an exothermic reaction, and poor heat management at scale can lead to a thermal runaway. The surface area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.
Troubleshooting Steps:
-
Reactor Design and Heat Transfer:
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Jacketed Reactors: Ensure the reactor has a well-designed cooling jacket with adequate heat transfer fluid flow.
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Internal Cooling Coils: For very large reactors, consider the use of internal cooling coils to increase the heat transfer surface area.
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Heat Transfer Modeling: Perform heat transfer calculations to ensure the cooling capacity of the reactor is sufficient for the heat generated by the reaction at the desired scale.[7]
-
-
Controlled Reagent Addition:
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Semi-Batch Operation: Instead of adding all the gadolinium oxide at once, implement a controlled, semi-batch addition of the solid to the nitric acid. This allows for better control over the rate of heat generation.
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Dilution: Consider diluting the nitric acid to reduce the initial reaction rate and heat output.
-
-
Real-time Temperature Monitoring:
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Use multiple temperature probes placed at different locations within the reactor to get a more accurate representation of the temperature profile and identify potential hot spots.
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Impurity Profile Changes with Scale-Up
Question: We are observing new or higher levels of impurities in our this compound product after scaling up the synthesis. What could be the cause, and how can we mitigate this?
Answer:
Changes in the impurity profile are a common consequence of process scale-up due to longer reaction times, different equipment surfaces, and variations in local conditions.
Troubleshooting Steps:
-
Thorough Impurity Profiling:
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Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to identify and quantify all potential impurities, including other rare earth elements.[8]
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Trace the source of impurities back to raw materials, intermediates, or side reactions.
-
-
Process Optimization:
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Reaction Time and Temperature: Longer reaction times at elevated temperatures can lead to the formation of degradation products. Optimize these parameters to minimize impurity formation.
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pH Control: The pH of the solution can significantly impact the solubility of impurities. Maintain strict pH control throughout the process.
-
-
Purification Steps:
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Recrystallization: If the impurity levels are significant, an additional recrystallization step may be necessary to achieve the desired purity.
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Solvent Selection: Investigate different solvent systems for crystallization that may offer better rejection of specific impurities.
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Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when scaling up the synthesis of this compound?
A1: The key parameters to consider during scale-up include:
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Heat Transfer: The ability to efficiently remove the heat of reaction.
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Mass Transfer and Mixing: Ensuring homogeneous distribution of reactants and temperature.[9]
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Crystallization Kinetics: Understanding how nucleation and crystal growth rates are affected by changes in scale.
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Impurity Profile: Monitoring and controlling the formation of impurities.
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Safety: Managing the risks associated with handling larger quantities of nitric acid and exothermic reactions.
Q2: How does the choice of reactor material affect the process?
A2: The reactor material is critical due to the corrosive nature of nitric acid. Glass-lined or stainless steel reactors are commonly used. However, at larger scales, the potential for leaching of metal ions from stainless steel into the product should be considered and monitored, as this can introduce impurities.
Q3: What are the typical challenges in the filtration and drying of this compound at a larger scale?
A3: Challenges in filtration and drying include:
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Filtration: A wide crystal size distribution with a high percentage of fines can lead to slow filtration rates and clogged filter media.
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Drying: Inefficient drying can lead to residual solvent and moisture in the final product, which can affect its stability and handling properties. Agglomeration during drying can also be an issue. Optimizing the drying temperature and using an appropriate dryer (e.g., a vacuum dryer) are crucial.
Q4: Are there any specific safety precautions to take when scaling up this reaction?
A4: Yes, safety is paramount. Key precautions include:
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Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, goggles, and lab coats.
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Ventilation: Ensure adequate ventilation to handle nitric acid fumes.
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Emergency Procedures: Have a clear plan for handling spills and thermal runaway incidents.
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Gradual Scale-Up: Do not increase the batch size by more than a factor of 5-10 at each stage of the scale-up process to allow for careful monitoring and control.
Section 3: Data Presentation
Table 1: Comparison of Typical Process Parameters at Different Scales
| Parameter | Laboratory Scale (1 L) | Pilot Scale (50 L) | Industrial Scale (500 L) |
| Vessel Type | Glass Beaker/Flask | Glass-Lined Reactor | Glass-Lined or Stainless Steel Reactor |
| Agitator Type | Magnetic Stirrer | Pitched-Blade Turbine | Multiple Impellers (e.g., Hydrofoil) |
| Agitator Speed | 200-500 rpm | 100-300 rpm | 50-150 rpm |
| Cooling Method | Ice Bath | Jacket Cooling | Jacket Cooling + Internal Coils |
| Reagent Addition Time | 5-10 minutes | 30-60 minutes | 1-2 hours |
| Typical Crystal Size | 100-500 µm | 50-300 µm (wider distribution) | 150-400 µm (with control) |
Note: These are illustrative values and will vary depending on the specific process and equipment.
Section 4: Experimental Protocols
Laboratory-Scale Synthesis (1 L)
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Reaction Setup: A 1 L glass beaker equipped with a magnetic stirrer and a thermometer is placed in an ice bath.
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Reagent Charging: Slowly add 200 g of gadolinium oxide to 500 mL of 30% nitric acid under constant stirring.
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Reaction: Monitor the temperature and maintain it below 40°C by adjusting the stirring rate and the ice bath. The reaction is typically complete within 30-60 minutes.
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Crystallization: Cool the resulting solution to 5°C and hold for 2 hours to induce crystallization.
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Filtration and Drying: Filter the crystals and wash with cold deionized water. Dry the product in a vacuum oven at 40°C.
Pilot-Scale Synthesis (50 L)
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Reaction Setup: A 50 L glass-lined reactor with a pitched-blade turbine agitator and a jacket cooling system is used.
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Reagent Charging: Charge the reactor with 25 L of 30% nitric acid. Start the agitator at 150 rpm and begin circulating coolant through the jacket.
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Controlled Addition: Add 10 kg of gadolinium oxide to the reactor over a period of 1 hour using a screw feeder to control the addition rate and manage the exotherm.
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Reaction and Crystallization: Maintain the temperature below 40°C during the addition. After the addition is complete, cool the reactor to 5°C over 2 hours and hold for 4 hours.
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Filtration and Drying: Transfer the slurry to a centrifuge for filtration and washing. Dry the wet cake in a vacuum tray dryer.
Section 5: Visualization
Workflow for Scaling Up this compound Synthesis
References
- 1. arxiv.org [arxiv.org]
- 2. web.mit.edu [web.mit.edu]
- 3. scribd.com [scribd.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Process analytical technology - Wikipedia [en.wikipedia.org]
- 6. stepscience.com [stepscience.com]
- 7. mgimo.ru [mgimo.ru]
- 8. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Gadolinium Nitrate Pentahydrate Crystals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of gadolinium nitrate pentahydrate crystals.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Dissolution of Gadolinium Oxide | 1. Insufficient nitric acid concentration or volume. 2. Low reaction temperature. 3. Inadequate stirring. 4. Poor quality of gadolinium oxide. | 1. Ensure a slight excess of concentrated nitric acid is used. The solution should be acidic (pH < 2) to favor the formation of the gadolinium aqua ion[1]. 2. Gently heat the mixture to facilitate the reaction[2]. 3. Maintain continuous and vigorous stirring. 4. Use high-purity gadolinium oxide. |
| Formation of Unwanted Precipitate (Cloudiness) | 1. pH of the solution is too high, leading to the precipitation of gadolinium hydroxide. 2. Presence of impurities in the starting materials. | 1. Maintain a low pH (< 2) throughout the dissolution process by ensuring sufficient nitric acid is present. 2. Use high-purity reagents and deionized water. If necessary, filter the solution before crystallization. |
| Difficulty in Inducing Crystallization | 1. Solution is not sufficiently supersaturated. 2. Cooling rate is too fast, leading to the formation of a glass or very small crystals. 3. Presence of impurities inhibiting crystal nucleation. | 1. Concentrate the solution by slow evaporation of the solvent before cooling[3][4]. 2. Allow the solution to cool slowly to room temperature, and then if necessary, place it in a refrigerator or cold bath[5]. 3. Use a seed crystal to induce crystallization. Scratching the inside of the glass vessel with a glass rod can also create nucleation sites[6]. |
| Formation of Small or Poorly-Defined Crystals | 1. Rapid cooling or evaporation. 2. High level of supersaturation. 3. Agitation during crystal growth. | 1. Employ slow cooling and slow evaporation techniques to allow for the growth of larger, well-defined crystals[3][4][5]. 2. Avoid over-concentration of the solution. 3. Keep the crystallizing solution in an undisturbed location. |
| Incorrect Hydration State (e.g., Hexahydrate instead of Pentahydrate) | 1. Crystallization temperature and humidity conditions. The hexahydrate is a common form[7][8][9][10][11]. 2. The specific conditions of water activity during crystallization. | 1. Precise control over temperature and atmospheric humidity during crystallization and drying is crucial. Lower temperatures and higher humidity may favor the formation of higher hydrates. 2. Drying the crystals under controlled conditions (e.g., in a desiccator with a suitable drying agent) can help in obtaining the desired pentahydrate form. Thermal analysis (TGA/DSC) can be used to verify the hydration state[7][8][12][13]. |
| Low Yield of Crystals | 1. Incomplete dissolution of the starting material. 2. Solution not sufficiently concentrated before crystallization. 3. Significant amount of product remaining in the mother liquor. | 1. Ensure complete reaction of the gadolinium oxide. 2. Concentrate the solution further by slow evaporation. 3. After the first crop of crystals is harvested, the mother liquor can be further concentrated to obtain subsequent crops. |
| Crystals are Hygroscopic and Unstable | 1. Gadolinium nitrate is inherently hygroscopic[14]. | 1. Store the final product in a tightly sealed container in a desiccator or a dry, inert atmosphere to prevent moisture absorption. |
Frequently Asked Questions (FAQs)
Q1: What is the general protocol for synthesizing this compound crystals?
A1: The most common method involves the reaction of gadolinium oxide (Gd₂O₃) with nitric acid (HNO₃). A slight excess of gadolinium oxide is typically dissolved in concentrated nitric acid with gentle heating and stirring. After the reaction is complete, the solution is filtered to remove any unreacted oxide and then cooled slowly to allow for the crystallization of gadolinium nitrate hydrate[2]. The precise control of concentration and cooling rate is key to obtaining well-defined crystals[3][4][5].
Q2: How can I control the hydration state of the final product to obtain the pentahydrate form?
A2: Controlling the hydration state can be challenging as both pentahydrate and hexahydrate forms exist[7][8][9][10][11]. The final hydration state is influenced by crystallization temperature, humidity, and drying conditions. To favor the pentahydrate form, careful control of these parameters is necessary. It is recommended to dry the obtained crystals under controlled conditions, for instance, in a desiccator over a suitable desiccant. Characterization techniques such as Thermal Gravimetric Analysis (TGA) are essential to confirm the water content of the final product[7][8][12][13].
Q3: What is the importance of maintaining a low pH during the synthesis?
A3: Maintaining a low pH (below 2) is crucial to ensure the complete dissolution of gadolinium oxide and to prevent the precipitation of gadolinium hydroxide species. At low pH, the gadolinium is stable in its aquated ion form, [Gd(H₂O)ₙ]³⁺, which is necessary for the subsequent crystallization of the nitrate salt[1].
Q4: What are the recommended crystallization techniques for obtaining high-quality crystals?
A4: Slow evaporation and slow cooling are highly recommended for growing large, well-defined crystals. A saturated or near-saturated solution should be prepared and allowed to evaporate slowly in a covered container with small openings. Alternatively, a saturated solution can be cooled gradually from a higher temperature to room temperature over an extended period. Avoiding disturbances and vibrations during crystal growth is also important[3][4][5].
Q5: How should I properly store the synthesized this compound crystals?
A5: this compound is hygroscopic, meaning it readily absorbs moisture from the air[14]. Therefore, it is essential to store the crystals in a tightly sealed container, preferably within a desiccator containing a drying agent, to maintain their integrity and prevent deliquescence.
Experimental Protocols
Synthesis of this compound from Gadolinium Oxide
-
Reaction Setup: In a fume hood, add a stoichiometric amount of high-purity gadolinium oxide (Gd₂O₃) to a beaker.
-
Dissolution: Slowly add concentrated nitric acid (HNO₃) to the beaker while stirring continuously. A slight excess of nitric acid should be used to ensure complete dissolution and maintain an acidic environment (pH < 2).
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Heating: Gently heat the mixture on a hot plate with continuous stirring until all the gadolinium oxide has dissolved, resulting in a clear solution. Avoid boiling.
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Filtration: If any solid particles remain, filter the hot solution through a fine filter paper to remove any unreacted starting material or impurities.
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Crystallization: Cover the beaker with a watch glass or parafilm with a few small holes and allow the solution to cool slowly to room temperature. For larger crystals, this process should be as slow as possible. Once at room temperature, the beaker can be transferred to a refrigerator (4°C) to maximize crystal yield.
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Isolation: Collect the formed crystals by vacuum filtration.
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Drying: Wash the crystals with a small amount of ice-cold deionized water and then dry them in a desiccator over a suitable drying agent to obtain this compound.
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Characterization: Confirm the identity and hydration state of the product using techniques such as X-ray diffraction (XRD) and thermogravimetric analysis (TGA).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. Slow Evaporation Method [people.chem.umass.edu]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Growing Crystals [web.mit.edu]
- 6. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis, characterization and thermal behavior: Gd(NO3)3.6H2O to Gd2O3 [inis.iaea.org]
- 9. ProChem Gadolinium Nitrate, 99.9% – High-Purity Material [prochemonline.com]
- 10. chembk.com [chembk.com]
- 11. Gadolinium(III) nitrate - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. aemree.com [aemree.com]
Technical Support Center: Gadolinium Nitrate Pentahydrate Reaction Kinetics Optimization
Welcome to the technical support center for gadolinium nitrate pentahydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction kinetics and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the common forms of gadolinium nitrate and how do they differ?
A1: The most common form is gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O). A pentahydrate form is also available. For practical purposes in solution chemistry, the primary difference is the molecular weight used for concentration calculations. Both are highly soluble in water and act as a source of Gd³⁺ ions.
Q2: What are the primary safety concerns when working with this compound?
A2: Gadolinium nitrate is an oxidizing agent and can intensify fires. It is also harmful if swallowed or inhaled and can cause skin and eye irritation. Due to the toxicity of free gadolinium ions, it is crucial to handle the compound in a well-ventilated area, wear appropriate personal protective equipment (PPE), and avoid contact with combustible materials.
Q3: How does pH affect the stability of gadolinium nitrate solutions?
A3: The pH of the solution is a critical factor. At a pH between 5.0 and 5.5, gadolinium nitrate solutions are generally stable.[1][2] However, as the pH increases, gadolinium(III) ions will hydrolyze to form insoluble gadolinium hydroxide (Gd(OH)₃), leading to precipitation. Conversely, at very low pH, the nitrate ion may become protonated, but the gadolinium ion remains in solution.
Q4: What is "transmetalation" and why is it a concern in gadolinium chelation reactions?
A4: Transmetalation is a process where a metal ion in a complex is replaced by another metal ion from the solution. In the context of gadolinium chelates, endogenous ions like zinc (Zn²⁺) can displace the Gd³⁺ ion from its ligand. This is a significant concern in drug development as the release of free Gd³⁺ is toxic. The kinetic stability of the gadolinium complex, not just its thermodynamic stability, is the primary factor in preventing transmetalation.
Q5: Can gadolinium ions interfere with biological signaling pathways?
A5: Yes, free gadolinium ions (Gd³⁺) are known to interfere with calcium (Ca²⁺) signaling pathways due to their similar ionic radii and higher charge. Gd³⁺ can block calcium channels, affecting cellular processes that rely on calcium influx. This is a key consideration for in vitro and in vivo studies.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: Unexpected Precipitation in Aqueous Solution
Symptoms:
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A white or gelatinous precipitate forms in your gadolinium nitrate solution.
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The solution becomes cloudy or turbid over time.
Possible Causes & Solutions:
| Cause | Solution |
| High pH leading to hydrolysis: The pH of your solution may have risen above 5.5, causing the formation of insoluble gadolinium hydroxide. | Monitor and adjust the pH of your solution. Maintain a pH in the range of 5.0-5.5 using a suitable buffer or by adding dilute nitric acid.[1][2] |
| Presence of contaminating anions: Anions such as phosphate or carbonate in your water or reagents can form insoluble gadolinium salts. | Use high-purity deionized water and analytical grade reagents. If contamination is suspected, analyze your starting materials for anionic impurities. |
| Supersaturation: The concentration of gadolinium nitrate may be too high for the given temperature, leading to crystallization. | Gently warm the solution to redissolve the precipitate. Ensure your experimental concentration is below the solubility limit at the working temperature. |
Problem 2: Incomplete Chelation or Complex Formation
Symptoms:
-
Analytical tests (e.g., spectrophotometry, ICP-MS) show the presence of free Gd³⁺ ions after the reaction.
-
The yield of the desired gadolinium complex is lower than expected.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect pH: The pH of the reaction mixture is critical for ligand deprotonation and complex formation. If the pH is too low, the ligand's donor atoms may be protonated and unavailable for coordination. If it is too high, gadolinium hydroxide may precipitate. | Optimize the reaction pH. This often requires careful, dropwise addition of a base (e.g., NaOH, NH₄OH) while monitoring the pH. The optimal pH will depend on the specific ligand. |
| Insufficient reaction time or temperature: The kinetics of complex formation may be slow, especially with macrocyclic ligands. | Increase the reaction time and/or temperature. Monitor the reaction progress over time using a suitable analytical technique to determine when the reaction has reached completion. |
| Stoichiometry issues: An incorrect molar ratio of ligand to gadolinium can lead to incomplete reaction. | Carefully calculate and measure the molar quantities of your reactants. It is sometimes beneficial to use a slight excess of the ligand to ensure complete chelation of the toxic gadolinium ion. |
| Competing metal ions: The presence of other metal ions that can bind to the ligand will reduce the yield of the gadolinium complex. | Use purified reagents and solvents. If competing metals are unavoidable, consider using a ligand with a higher selectivity for Gd³⁺. |
Problem 3: Formation of Side Products or Impurities
Symptoms:
-
Characterization of the product (e.g., NMR, Mass Spectrometry) reveals unexpected signals.
-
The product has a different color or physical appearance than expected.
Possible Causes & Solutions:
| Cause | Solution |
| Side reactions of the ligand: The ligand itself may undergo side reactions under the experimental conditions (e.g., oxidation, decomposition). | Review the stability of your ligand under the reaction conditions. Consider using protecting groups for sensitive functionalities on the ligand that are not involved in chelation. |
| Hydrolysis of the gadolinium complex: The formed complex may be unstable in the workup or storage conditions, leading to the release of Gd³⁺ and ligand. | Ensure the pH of all solutions used during workup and storage is within the stability range of the complex. Store the final product in a dry, inert atmosphere. |
| Impurities in starting materials: Impurities in the gadolinium nitrate or the ligand can lead to the formation of undesired byproducts. | Use high-purity starting materials. Characterize your starting materials before use to identify any potential impurities. |
Data Presentation
Table 1: Stability Constants of Selected Gadolinium(III) Complexes
| Ligand | Log Ktherm | Log Kcond (pH 7.4) | Reference |
| DTPA (Dimeglumine) | 22.4 | 18.0 | [3] |
| DOTA | 25.5 | 18.8 | [3] |
| DTPA-BMA | 16.9 | 16.6 | [3] |
Note: Ktherm is the thermodynamic stability constant, and Kcond is the conditional stability constant at physiological pH, which accounts for proton competition.
Table 2: Kinetic Parameters for the Thermal Decomposition of Gd(NO₃)₃·6H₂O
| Step | Reaction | Temperature Range (°C) | Apparent Activation Energy (Ea, kJ/mol) |
| 1 | Dehydration | 50 - 250 | - |
| 2 | Gd(NO₃)₃ → GdO(NO₃) | 300 - 450 | 140 - 160 |
| 3 | 2GdO(NO₃) → Gd₂O₂ (NO₃)₂ | 450 - 550 | 180 - 200 |
| 4 | Gd₂O₂(NO₃)₂ → Gd₂O₃ | 550 - 700 | 220 - 240 |
Data is generalized from thermogravimetric analysis (TGA) studies. Actual values can vary with heating rate and atmosphere.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Gadolinium-DOTA Complex
This protocol provides a general guideline for the chelation of gadolinium(III) with the macrocyclic ligand DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).
Materials:
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Gadolinium(III) nitrate pentahydrate (or hexahydrate)
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DOTA
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Deionized water
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Ammonium hydroxide solution (1 M) or Sodium hydroxide solution (1 M)
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pH meter or pH indicator strips
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Stir plate and stir bar
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Heating mantle or water bath
Procedure:
-
Ligand Dissolution: Dissolve the desired molar amount of DOTA in deionized water in a round-bottom flask. This may require gentle heating and stirring.
-
pH Adjustment: Adjust the pH of the DOTA solution to between 6.0 and 7.0 by the dropwise addition of the base solution. This deprotonates the carboxylic acid groups of the DOTA, making them available for coordination.
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Gadolinium Salt Addition: In a separate container, dissolve one molar equivalent of gadolinium nitrate in deionized water.
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Reaction: Slowly add the gadolinium nitrate solution to the stirring DOTA solution.
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pH Monitoring and Adjustment: Continuously monitor the pH of the reaction mixture. The pH will decrease as the complex forms and protons are released from the ligand. Maintain the pH between 6.0 and 7.0 by adding the base solution as needed.
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Heating and Reaction Time: Heat the reaction mixture to 50-80 °C and allow it to stir for several hours to overnight to ensure complete complexation. The exact time and temperature will depend on the specific DOTA derivative and desired purity.
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Reaction Monitoring: The completion of the reaction can be monitored by testing for the presence of free gadolinium ions. A common method is a colorimetric spot test with a metal indicator dye like xylenol orange. A color change indicates the presence of free Gd³⁺.
-
Purification: Once the reaction is complete, the solution can be purified to remove any unreacted starting materials or side products. This may involve techniques such as ion-exchange chromatography or recrystallization.
Mandatory Visualizations
Caption: A decision tree for troubleshooting common issues in gadolinium nitrate reactions.
Caption: A general workflow for the synthesis of a gadolinium chelate.
Caption: The inhibitory effect of free gadolinium ions on calcium signaling pathways.
References
Validation & Comparative
A Comparative Guide to Gadolinium Precursors: Gadolinium Nitrate Pentahydrate vs. Gadolinium Chloride
For researchers, scientists, and drug development professionals, the choice of precursor is a critical first step in the synthesis of gadolinium-based nanoparticles for applications such as MRI contrast agents. This guide provides an objective comparison of two common precursors, gadolinium nitrate pentahydrate and gadolinium chloride, supported by experimental data to inform your selection process.
The selection of a gadolinium precursor can significantly influence the physicochemical properties of the resulting nanoparticles, including their size, morphology, and relaxivity, which are crucial for their performance as T1 MRI contrast agents. Both this compound (Gd(NO₃)₃·5H₂O) and gadolinium chloride (GdCl₃) are widely utilized in various synthesis methods, including hydrothermal, thermal decomposition, and co-precipitation. This guide will delve into the experimental outcomes of using each precursor.
Data Presentation: A Quantitative Comparison
The following table summarizes quantitative data from various studies on the synthesis of gadolinium oxide (Gd₂O₃) nanoparticles using either gadolinium nitrate or gadolinium chloride as the precursor. This allows for a direct comparison of key performance indicators.
| Precursor | Synthesis Method | Particle Size (nm) | Morphology | Longitudinal Relaxivity (r1) (mM⁻¹s⁻¹) | Reference |
| Gadolinium Nitrate Hexahydrate | Thermal Decomposition | ~10 | Not specified | Not specified | [1] |
| Gadolinium Nitrate Hexahydrate | Hydrothermal | Not specified | Not specified | Not specified | [2] |
| Gadolinium Nitrate Hexahydrate | Thermal Decomposition | 2 - 22 | Spherical | Not specified | |
| Gadolinium Chloride Hydrate | Reflux in tripropylene glycol | ~1 | Nearly monodisperse | 9.9 | [1] |
| Gadolinium Chloride Hexahydrate | Hydrothermal | < 200 | Cubic structure | Not specified | [3] |
| Gadolinium Chloride Hexahydrate | Polyol Method | 18 - 50 | Spherical | Not specified |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for understanding the nuances of how each precursor behaves under different synthetic conditions.
Hydrothermal Synthesis of Gadolinium Oxide Nanoparticles
Using this compound:
-
An aqueous solution of 0.08 M gadolinium nitrate hexahydrate (Gd(NO₃)₃·6H₂O) is prepared.
-
Under vigorous stirring, 0.5 mL of ethylamine (C₂H₅NH₂) is slowly added to the solution, resulting in a white precipitate.
-
The resulting mixture is transferred to an oven and heated at 120 °C for 12 hours.
-
After cooling, the product is centrifuged and washed several times with deionized water to obtain gadolinium hydroxide (Gd(OH)₃).
-
The gadolinium hydroxide is then dried in an oven at 80 °C.
-
Finally, the dried Gd(OH)₃ is annealed in an electric furnace at 700 °C for 4 hours in an argon atmosphere to yield Gd₂O₃ nanoparticles.[2]
Using Gadolinium Chloride:
-
A solution is prepared by dissolving gadolinium chloride hexahydrate (GdCl₃·6H₂O) in a suitable solvent.
-
A precipitating agent, such as sodium hydroxide (NaOH), is added to the solution to form gadolinium hydroxide (Gd(OH)₃).[3]
-
The mixture is then transferred to a Teflon-lined stainless steel autoclave.
-
The autoclave is heated to a temperature typically above 150 °C for a period ranging from 6 to 24 hours.
-
After the hydrothermal treatment, the resulting Gd(OH)₃ is collected, washed, and dried.
-
The dried Gd(OH)₃ is then calcined at a high temperature (e.g., 500-800 °C) to form gadolinium oxide (Gd₂O₃) nanoparticles.[3]
Visualizing the Process and Comparison
To further clarify the experimental workflow and the logical comparison between the two precursors, the following diagrams are provided.
Discussion and Conclusion
The choice between this compound and gadolinium chloride as a precursor depends on the specific synthesis method and the desired nanoparticle characteristics.
-
Gadolinium Nitrate: The presence of the nitrate anion can influence the reaction kinetics, particularly in thermal decomposition methods where it can also act as an oxidizing agent. The decomposition of the nitrate precursor often leads to the formation of gaseous byproducts, which can affect the porosity and surface area of the resulting nanoparticles.
-
Gadolinium Chloride: The chloride anion is generally more stable than the nitrate anion at higher temperatures. This stability can be advantageous in methods requiring high-temperature processing. However, the presence of chloride ions can sometimes lead to the formation of stable chloride complexes, which might influence the final product's purity and surface chemistry.
References
validation of gadolinium concentration using ICP-MS for gadolinium nitrate pentahydrate solutions
For researchers, scientists, and drug development professionals, the accurate determination of gadolinium concentration is critical for quality control, stability studies, and toxicological assessments of gadolinium-based contrast agents (GBCAs). This guide provides a detailed comparison of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) with other analytical techniques for the validation of gadolinium concentration in gadolinium nitrate pentahydrate solutions.
This document outlines the experimental protocols for ICP-MS and alternative methods, presents quantitative performance data in comparative tables, and includes a visual representation of the analytical workflow.
Dominance of ICP-MS in Gadolinium Quantification
Inductively Coupled Plasma-Mass Spectrometry stands as the benchmark technique for the quantification of gadolinium due to its high sensitivity, selectivity, and robustness.[1] The method allows for the reliable determination of total gadolinium content in both drug substances and formulated drug products.[1]
A key advantage of ICP-MS is its ability to achieve very low detection limits, making it suitable for trace-level analysis. For instance, in tissue samples, gadolinium detection limits have been reported to be as low as 0.04 µmol of Gd per kg of tissue.[2] Validation studies of ICP-MS methods for gadolinium in GBCAs have demonstrated excellent linearity, with correlation coefficients (r²) greater than 0.999 across a range of concentrations (25% to 200% of the target concentration).[1] Furthermore, these methods exhibit high accuracy, with mean recoveries typically falling between 92.5% and 107.5%.[1]
To enhance the specificity of the analysis, especially when investigating the stability of gadolinium chelates, ICP-MS is often coupled with chromatographic separation techniques such as Ion Chromatography (IC) or High-Performance Liquid Chromatography (HPLC).[3][4][5][6] This hyphenated approach, known as IC-ICP-MS or HPLC-ICP-MS, enables the separation and quantification of different gadolinium species, such as the intact chelated gadolinium from the potentially toxic free Gd³⁺ ion.[4][5][6]
Comparative Analysis of Analytical Methodologies
While ICP-MS is the gold standard, other techniques can be employed for gadolinium quantification, each with its own set of advantages and limitations. The choice of method often depends on the specific application, required sensitivity, and available instrumentation.
| Parameter | ICP-MS | ICP-AES / ICP-OES | UV-Vis Spectrophotometry (PAR Assay) | Electron Spin Resonance (ESR) Spectroscopy |
| Principle | Ionization of atoms in plasma and separation based on mass-to-charge ratio. | Excitation of atoms in plasma and measurement of emitted light. | Formation of a colored complex with a metallochromic indicator (PAR).[7] | Measurement of the effect of paramagnetic gadolinium on the ESR spectrum of a radical probe.[8] |
| Sensitivity | Very High (ng/L to µg/L).[3] | High (µg/L to mg/L).[2] | Moderate (µM to mM).[7] | Moderate to Low (mM range).[8] |
| Selectivity | Very High | Moderate (potential for spectral interferences) | Low (interference from other metal ions) | Moderate |
| Accuracy | High (recoveries typically 92.5-107.5%).[1] | High | Moderate | Moderate |
| Precision | High | High | Moderate | Moderate |
| Linearity (r²) | > 0.999.[1] | Typically > 0.999 | Good within a defined concentration range | Linear up to approximately 50 mmol/L.[8] |
| Sample Throughput | High.[1] | High | High | Moderate |
| Cost | High | Moderate | Low | High |
| Speciation Capability | Yes (when coupled with chromatography).[4][5][6] | No | Limited | No |
Experimental Protocols
Validation of Gadolinium Concentration using ICP-MS
This protocol describes the determination of total gadolinium concentration in a this compound solution.
a. Materials and Reagents:
-
This compound
-
Suprapur® grade nitric acid (HNO₃, 69%, w/w).[1]
-
Deionized water (18 MΩ·cm)
-
Commercially available certified gadolinium standard solution (1000 mg/L)
-
Volumetric flasks and pipettes
b. Sample Preparation:
-
Stock Solution Preparation: Accurately weigh a suitable amount of this compound and dissolve it in a known volume of deionized water to create a stock solution.
-
Microwave Digestion (for complex matrices): For formulated drug products containing excipients, a microwave-assisted digestion is recommended to ensure complete dissolution and removal of the organic matrix.[1] A typical procedure involves digesting approximately 100 mg of the sample with nitric acid in a closed-vessel microwave system.[1]
-
Working Standard and Sample Preparation: Prepare a series of calibration standards by serially diluting the certified gadolinium standard solution in a diluent (e.g., 0.4% w/w nitric acid).[1] Prepare the sample solutions by diluting the stock solution or the digested sample solution with the same diluent to a final concentration within the calibration range (e.g., 0.12 µg/mL).[1]
c. ICP-MS Instrumentation and Parameters:
-
Instrument: A quadrupole ICP-MS system (e.g., Agilent 7850).[9]
-
RF Power: Typically 1500-1600 W
-
Plasma Gas Flow: ~15 L/min
-
Carrier Gas Flow: ~1 L/min
-
Monitored Isotopes: ¹⁵⁷Gd, ¹⁵⁸Gd
-
Internal Standard: Rhenium (Re) or other suitable internal standard can be used to correct for matrix effects and instrumental drift.[10]
d. Data Analysis:
Construct a calibration curve by plotting the intensity of the gadolinium signal against the concentration of the calibration standards. Determine the concentration of gadolinium in the samples by interpolating their signal intensities from the calibration curve.
Alternative Method: UV-Vis Spectrophotometry using PAR Assay
This colorimetric method provides a simpler and more accessible alternative for quantifying gadolinium.[7]
a. Materials and Reagents:
-
This compound
-
4-(2-pyridylazo)-resorcinol (PAR)
-
MES buffer (100 mM, pH 5.5).[7]
-
Deionized water
-
UV-Vis spectrophotometer
b. Experimental Procedure:
-
Solution Preparation: Prepare a stock solution of this compound and a stock solution of PAR in deionized water.
-
Complex Formation: In a series of vials, add a fixed concentration of PAR and varying concentrations of the gadolinium solution to the MES buffer. Allow the solutions to equilibrate for the complex (Gd³⁺-PAR) to form.
-
Spectrophotometric Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for the Gd³⁺-PAR complex.
-
Data Analysis: Create a calibration curve by plotting the absorbance against the gadolinium concentration. Determine the concentration of unknown samples from this curve.
Workflow and Process Visualization
The following diagrams illustrate the experimental workflows for the validation of gadolinium concentration using ICP-MS.
Figure 1. Experimental workflow for gadolinium concentration validation by ICP-MS.
Figure 2. Workflow for gadolinium speciation analysis using IC-ICP-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Gadolinium determination in tissue samples by inductively coupled plasma mass spectrometry and inductively coupled plasma atomic emission spectrometry in evaluation of the action of magnetic resonance imaging contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a HPIC-ICP-MS method for the quantification and speciation of gadolinium-based contrast media in surface waters - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Chromatographic Methods for the Quantification of Free and Chelated Gadolinium Species in MRI Contrast Agent Formulations | NIST [nist.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of a HPIC-ICP-MS method for the quantification and speciation of gadolinium-based contrast media in surface waters - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D5JA00203F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
comparative study of different gadolinium salts for MRI contrast agents
For Researchers, Scientists, and Drug Development Professionals
Gadolinium-based contrast agents (GBCAs) are indispensable tools in magnetic resonance imaging (MRI), enhancing the visualization of tissues and pathologies by altering the relaxation times of water protons.[1] However, the selection of an appropriate GBCA involves a critical evaluation of its efficacy and safety profile. This guide provides an objective comparison of different gadolinium salts, supported by experimental data, to aid in informed decision-making for research and clinical development.
Classification and Structure
GBCAs are primarily classified based on the molecular structure of the chelating ligand that encapsulates the gadolinium ion (Gd³⁺). This structure is a key determinant of the agent's stability and, consequently, its safety profile.[2][3] The two main classes are:
-
Linear Agents: These have an open-chain ligand structure. They can be further subdivided into ionic and non-ionic agents.[4]
-
Macrocyclic Agents: These feature a pre-organized cage-like structure that entraps the Gd³⁺ ion.[3]
Generally, macrocyclic agents exhibit greater stability and a lower propensity to release toxic free Gd³⁺ ions compared to linear agents.[2][5]
Performance Metrics: A Quantitative Comparison
The performance of a GBCA is primarily assessed by its relaxivity and stability. Relaxivity (r₁) refers to the agent's efficiency in shortening the T₁ relaxation time of water protons, which directly impacts image contrast.[1] Stability, both thermodynamic and kinetic, is crucial for minimizing the in vivo release of free gadolinium.[6][7]
Relaxivity of Common GBCAs
The T₁ relaxivity of several commercially available macrocyclic GBCAs was determined in human plasma and blood under standardized, clinically relevant conditions. The results, presented in the table below, demonstrate that gadobutrol consistently exhibits the highest relaxivity across different magnetic field strengths and media.[8]
| Contrast Agent (Trade Name) | Magnetic Field (T) | Medium | T₁ Relaxivity (r₁) [L/(mmol·s)] |
| Gadobutrol (Gadovist®) | 1.5 | Human Plasma | 4.78 ± 0.12 |
| 3 | Human Plasma | 4.97 ± 0.59 | |
| 7 | Human Plasma | 3.83 ± 0.24 | |
| 3 | Human Blood | 3.47 ± 0.16 | |
| Gadoteridol (ProHance®) | 1.5 | Human Plasma | 3.80 ± 0.10 |
| 3 | Human Plasma | 3.28 ± 0.09 | |
| 7 | Human Plasma | 3.21 ± 0.07 | |
| 3 | Human Blood | 2.61 ± 0.16 | |
| Gadoterate (Dotarem®) | 1.5 | Human Plasma | 3.32 ± 0.13 |
| 3 | Human Plasma | 3.00 ± 0.13 | |
| 7 | Human Plasma | 2.84 ± 0.09 | |
| 3 | Human Blood | 2.72 ± 0.17 |
Data sourced from a comparative study on the relaxivities of macrocyclic GBCAs.[8]
In Vitro Stability: Gadolinium Dissociation in Human Serum
The stability of GBCAs was assessed by measuring the release of free Gd³⁺ in human serum at 37°C over 15 days. The results highlight the superior stability of macrocyclic agents, which showed negligible gadolinium release. In contrast, linear agents, particularly the non-ionic ones, demonstrated significant dissociation.[9]
| Contrast Agent (Trade Name) | Chelate Structure | % Gd³⁺ Release after 15 days | Initial Rate of Gd³⁺ Release (%/day) |
| Macrocyclic Agents | |||
| Gadovist® | Macrocyclic | < 0.1% | < 0.007 |
| Prohance® | Macrocyclic | < 0.1% | < 0.007 |
| Dotarem® | Macrocyclic | < 0.1% | < 0.007 |
| Linear Agents | |||
| Optimark® | Linear (Non-ionic) | 21% | 0.44 |
| Omniscan® | Linear (Non-ionic) | 20% | 0.16 |
Data from a study on the stability of GBCAs in human serum.[9]
Experimental Protocols
T₁ Relaxivity Measurement
The T₁ relaxivity of the GBCAs was determined using a phantom-based study.[8]
Methodology:
-
Phantom Preparation: Phantoms containing four different concentrations of the macrocyclic GBCAs (gadobutrol, gadoteridol, and gadoterate) were prepared in human plasma and human blood.
-
MR Imaging: An inversion recovery turbo spin echo sequence was used to acquire images with several inversion times at 1.5, 3, and 7 Tesla.
-
T₁ Calculation: The T₁ relaxation times were obtained by fitting the signal intensities from the images to the signal equation.
-
Relaxivity Determination: The T₁ relaxivity (r₁) was calculated by a 1/y-weighted regression of the T₁ rates (1/T₁) over the concentration of the GBCAs.
Gadolinium Dissociation Assay
The kinetic stability of GBCAs was evaluated by measuring the rate of Gd³⁺ dissociation in human serum.[9]
Methodology:
-
Incubation: The GBCAs were incubated for 15 days in human serum from healthy volunteers at a concentration of 1 mmol/L, pH 7.4, and 37°C.
-
Sample Analysis: The initial rates of Gd³⁺ release and the total amount of Gd³⁺ released after 15 days were determined using High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) analysis.
Visualizing Key Processes
To better understand the underlying mechanisms and evaluation workflows, the following diagrams are provided.
Caption: Pathway of GBCA instability leading to potential toxicity.
Caption: Workflow for the evaluation of new MRI contrast agents.
Conclusion
The choice of a gadolinium-based contrast agent for MRI requires careful consideration of its performance and safety characteristics. Macrocyclic agents, such as gadobutrol, gadoteridol, and gadoterate, demonstrate significantly higher stability and lower risk of gadolinium release compared to their linear counterparts.[9] Among the macrocyclic agents, gadobutrol exhibits the highest relaxivity, which may translate to improved image contrast.[8] Researchers and drug development professionals should weigh these factors in the context of their specific application to select the most appropriate GBCA. The ongoing development of new agents with even higher relaxivity and improved stability profiles promises to further enhance the diagnostic capabilities of MRI while minimizing potential risks.[10][11]
References
- 1. Chemistry of MRI Contrast Agents: Current Challenges and New Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Studies of Different Gadolinium Agents in Brain Tumors: Differences between Gadolinium Chelates and Their Possible Influence on Imaging Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficiency, thermodynamic and kinetic stability of marketed gadolinium chelates and their possible clinical consequences: a critical review - ProQuest [proquest.com]
- 4. Gadolinium-Based Contrast Agent Accumulation and Toxicity: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. richardsemelka.com [richardsemelka.com]
- 7. How the Chemical Properties of GBCAs Influence Their Safety Profiles In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of gadolinium-based magnetic resonance imaging contrast agents in human serum at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ajnr.org [ajnr.org]
cytotoxicity comparison of gadolinium nitrate pentahydrate and gadolinium chelates
For Researchers, Scientists, and Drug Development Professionals
The use of gadolinium-based contrast agents (GBCAs) in magnetic resonance imaging (MRI) is widespread, but concerns over the potential toxicity of gadolinium (Gd³⁺) have prompted extensive research into the comparative safety of its free versus chelated forms. This guide provides an objective comparison of the in vitro cytotoxicity of unchelated gadolinium, represented by gadolinium nitrate pentahydrate, and various gadolinium chelates. The information herein is supported by experimental data to assist researchers and drug development professionals in making informed decisions.
Executive Summary
In vitro studies consistently demonstrate that the cytotoxicity of gadolinium is highly dependent on its chemical form. Free, unchelated gadolinium ions (Gd³⁺) exhibit significant cytotoxicity at micromolar concentrations. In contrast, gadolinium chelates, particularly those with a macrocyclic structure, are considerably less toxic. The stability of the chelate is a critical factor in determining its safety profile; less stable linear chelates show a greater propensity to release toxic Gd³⁺ ions compared to the more robust macrocyclic chelates. The primary mechanisms of gadolinium-induced cytotoxicity involve the induction of oxidative stress, mitochondrial dysfunction, and subsequent activation of apoptotic and necrotic cell death pathways.
Quantitative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of gadolinium nitrate (represented by gadolinium chloride as a source of free Gd³⁺) and various gadolinium chelates across different cell lines. Cytotoxicity is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that reduces the viability of a cell population by 50%, or as the percentage of cell viability at a given concentration.
| Compound Class | Compound | Chelate Structure | Cell Line | Cytotoxicity Metric | Value | Citation(s) |
| Unchelated | Gadolinium Chloride (GdCl₃·6H₂O) | N/A | Human Proximal Tubular (HK-2) | IC50 (24h) | 3.4 - 340.5 µM | [1][2] |
| Gadolinium Chloride (GdCl₃) | N/A | Rat Skin Fibroblasts | % Viability @ 1 mM (24h) | ~25% | ||
| Gadolinium Chloride (GdCl₃) | N/A | V79-4 Fibroblasts | Significant decrease in viability @ 1 mM (24h) | N/A | [3] | |
| Linear Chelates | Gadodiamide (Omniscan) | Linear (Non-ionic) | Rat Skin Fibroblasts | IC50 (24h) | 38.9 mM | |
| Gadobenate Dimeglumine (MultiHance) | Linear (Ionic) | Rat Skin Fibroblasts | IC50 (24h) | 4.9 mM | ||
| Gadopentetate Dimeglumine (Magnevist) | Linear (Ionic) | LLC-PK1 Renal Tubular | % Viability @ 62.5 mM | 63% | [4][5] | |
| Gadobenate Dimeglumine (MultiHance) | Linear (Ionic) | LLC-PK1 Renal Tubular | % Viability @ 62.5 mM | 64% | [4][5] | |
| Macrocyclic Chelates | Gadoteridol (ProHance) | Macrocyclic (Non-ionic) | Rat Skin Fibroblasts | % Viability @ 100 mM (24h) | ~52% | |
| Gadoterate Meglumine (Dotarem) | Macrocyclic (Ionic) | LLC-PK1 Renal Tubular | % Viability @ 62.5 mM | 71% | [4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are fundamental for assessing the cytotoxicity of gadolinium compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10⁴ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[3]
-
Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the gadolinium compounds (e.g., this compound or gadolinium chelates) and incubate for a specified period (e.g., 24 hours).
-
MTT Addition: Following the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control cells.
Trypan Blue Exclusion Assay for Cell Viability
This assay is used to differentiate viable from non-viable cells.
Principle: Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.
Protocol:
-
Cell Harvesting: Following treatment with gadolinium compounds, detach adherent cells using trypsin and collect all cells (including any floating cells) by centrifugation.
-
Cell Staining: Resuspend the cell pellet in phosphate-buffered saline (PBS). Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution and incubate for 3-5 minutes at room temperature.
-
Cell Counting: Load the cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a light microscope.
-
Data Analysis: Calculate the percentage of viable cells using the formula: Percentage Viability = (Number of viable cells / Total number of cells) x 100
Annexin V/Propidium Iodide (PI) Assay for Apoptosis and Necrosis
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and is used to label apoptotic cells. Propidium iodide is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, where it intercalates with DNA.
Protocol:
-
Cell Preparation: After treatment, harvest the cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental processes and the underlying mechanisms of gadolinium cytotoxicity, the following diagrams have been generated using Graphviz.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for in vitro cytotoxicity assessment of gadolinium compounds.
Signaling Pathway of Gadolinium-Induced Cell Death
Caption: Gadolinium-induced cell death signaling pathway.
Conclusion
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 5. Trypan Blue Exclusion | Thermo Fisher Scientific - SG [thermofisher.com]
Performance Evaluation of Gadolinium Nitrate Pentahydrate in Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Gadolinium nitrate pentahydrate is emerging as a promising Lewis acid catalyst in organic synthesis, offering a viable alternative to traditional catalysts. This guide provides an objective comparison of its performance against other common catalysts in key organic reactions, supported by experimental data. The focus is on providing clear, actionable information for researchers looking to optimize their synthetic routes.
Biginelli Reaction: Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot cyclocondensation reaction used to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant pharmacological activities. The catalytic efficiency of this compound in this reaction is compared with other Lewis acid catalysts.
Data Presentation: Catalyst Performance in the Biginelli Reaction
The following table summarizes the performance of various catalysts in the synthesis of a model dihydropyrimidinone. The data highlights the yield and reaction time, providing a clear basis for comparison.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (min) | Yield (%) | Reference |
| This compound | Data not available | Data not available | Data not available | - |
| Praseodymium (III) Nitrate Hexahydrate | 10 | 8 - 25 | 85 - 98 | [1] |
| Bismuth (III) Nitrate | 5 | 90 - 150 | 80 - 93 | [2] |
| Zinc Chloride | 20 | Data not available | High | [3][4] |
| Cerium (III) Nitrate Hexahydrate | 10 | 35 | 80 | [1] |
| Lanthanum (III) Nitrate Heptahydrate | 10 | 40 | 75 | [1] |
| Zinc (II) Nitrate Hexahydrate | 10 | 45 | 70 | [1] |
| No Catalyst | - | - | No product | [1] |
Note: Direct comparative data for this compound in the Biginelli reaction was not available in the cited literature. The performance of other lanthanide nitrates suggests it would be an effective catalyst.
Experimental Protocols: Biginelli Reaction
General Procedure for the Praseodymium (III) Nitrate Catalyzed Synthesis of Dihydropyrimidinones: [1]
-
A mixture of the aromatic aldehyde (1.0 mmol), β-dicarbonyl compound (1.0 mmol), and urea or thiourea (1.1 mmol) is prepared.
-
Praseodymium (III) nitrate hexahydrate (10 mol%) is added to the mixture.
-
The reaction mixture is stirred at 80 °C for 8–25 minutes under solvent-free conditions.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, 15 mL of cool water is added, and the mixture is stirred for an additional 15–25 minutes at room temperature.
-
The resulting solid product is washed with a 1:2 ethanol-water mixture (15 mL) to remove any residual catalyst and then dried.
General Procedure for the Bismuth (III) Nitrate Catalyzed Synthesis of Dihydropyrimidinones: [2]
-
A solution of the aldehyde (1.0 mmol), β-keto ester (1.2 mmol), and urea (1.2 mmol) is prepared in acetonitrile (5 mL).
-
Bismuth (III) nitrate (5 mol%) is added to the solution.
-
The reaction is stirred at ambient temperature for 1.5–2.5 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is evaporated, and the crude product is purified by recrystallization.
Mandatory Visualization: Biginelli Reaction Workflow
References
A Comparative Guide to the Physicochemical Characterization of Gadolinium Nitrate Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
Gadolinium nitrate pentahydrate (Gd(NO₃)₃·5H₂O) is a critical precursor in the synthesis of gadolinium-based contrast agents (GBCAs) used in Magnetic Resonance Imaging (MRI).[1] Its purity, thermal stability, and structural integrity directly impact the quality and safety of the final pharmaceutical product. Therefore, rigorous physicochemical characterization is paramount. This guide provides a comparative overview of key analytical techniques used to characterize this compound, offering supporting data and detailed experimental protocols to aid researchers in selecting the most appropriate methods for their needs.
Data Presentation: A Comparative Overview of Characterization Techniques
The following table summarizes the key quantitative data obtained from various analytical techniques for the characterization of this compound.
| Characterization Technique | Parameter | Typical Value/Observation | Reference |
| Thermogravimetric Analysis (TGA) | Decomposition Steps | Multiple steps corresponding to dehydration and nitrate decomposition. | [2] |
| Final Residue | Gadolinium(III) oxide (Gd₂O₃) | [2] | |
| Differential Scanning Calorimetry (DSC) | Melting Point | ~91-92 °C | [3][4] |
| Thermal Events | Endothermic peaks corresponding to dehydration and decomposition. | [5] | |
| X-Ray Diffraction (XRD) | Crystal System | Crystalline | [6] |
| Key Diffraction Peaks (2θ) | Specific peaks indicative of the hydrated gadolinium nitrate structure. | [6] | |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Key Absorption Bands (cm⁻¹) | Bands corresponding to O-H (water), N-O (nitrate), and Gd-O vibrations. | [7][8] |
| Scanning Electron Microscopy (SEM) | Morphology | Crystalline, often with a rod-like or irregular shape. | [1][9] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are synthesized from various research applications and represent typical experimental setups.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal stability, dehydration process, and decomposition profile of this compound.
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC is recommended.[2]
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.
-
Instrument Setup:
-
Atmosphere: Inert atmosphere, typically nitrogen or argon, with a flow rate of 20-50 mL/min to prevent side reactions.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to 800 °C at a constant heating rate of 10 °C/min.[5]
-
Data Acquisition: Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
-
X-Ray Diffraction (XRD)
Objective: To identify the crystalline phase and determine the crystal structure of this compound.
Instrumentation: A powder X-ray diffractometer.
Methodology:
-
Sample Preparation: Finely grind the this compound crystals into a homogenous powder using an agate mortar and pestle. Mount the powder on a sample holder.
-
Instrument Setup:
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å).
-
Voltage and Current: Typically 40 kV and 40 mA.
-
Scan Range (2θ): 10° to 80°.
-
Scan Speed: 2°/min.
-
-
Data Analysis: Compare the resulting diffraction pattern with standard reference patterns from databases such as the International Centre for Diffraction Data (ICDD).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: An FT-IR spectrometer.
Methodology:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (approx. 1 mg) with 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.
-
Instrument Setup:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: Typically 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands for water (O-H stretching and bending), nitrate ions (N-O stretching), and gadolinium-oxygen bonds.[7][8]
Scanning Electron Microscopy (SEM)
Objective: To visualize the surface morphology and crystal habit of this compound.
Instrumentation: A scanning electron microscope.
Methodology:
-
Sample Preparation: Mount the this compound crystals onto an aluminum stub using double-sided carbon tape. To prevent charging of the sample by the electron beam, a thin conductive coating (e.g., gold or palladium) is typically applied using a sputter coater.
-
Instrument Setup:
-
Accelerating Voltage: 5-15 kV.
-
Magnification: Varies depending on the desired level of detail, typically ranging from 100x to 10,000x.
-
-
Imaging: Acquire secondary electron images to visualize the surface topography of the crystals.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of this compound characterization and its role in the development of MRI contrast agents.
Conclusion
The comprehensive characterization of this compound is a non-negotiable step in the development and manufacturing of safe and effective gadolinium-based MRI contrast agents. Each analytical technique provides unique and complementary information. TGA and DSC are essential for understanding the thermal behavior and stability, XRD confirms the crystalline identity, FT-IR verifies the chemical functionality, and SEM reveals the physical morphology. By employing a multi-technique approach as outlined in this guide, researchers and drug development professionals can ensure the quality of their starting materials, leading to more robust and reliable final products for critical diagnostic applications.
References
- 1. ProChem Gadolinium Nitrate, 99.9% – High-Purity Material [prochemonline.com]
- 2. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) | RISE [ri.se]
- 3. Gadolinium(III) nitrate crystals and lumps, 99.9 trace metals 19598-90-4 [sigmaaldrich.com]
- 4. americanelements.com [americanelements.com]
- 5. researchgate.net [researchgate.net]
- 6. ltschem.com [ltschem.com]
- 7. spectrabase.com [spectrabase.com]
- 8. GADOLINIUM NITRATE HEXAHYDRATE(19598-90-4) IR Spectrum [m.chemicalbook.com]
- 9. High-Quality Gadolinium Nitrate for Electron Microscopy Contrast [em-grade.com]
comparing the relaxivity of gadolinium nitrate pentahydrate-based contrast agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the relaxivity of various gadolinium-based contrast agents (GBCAs), offering supporting experimental data and detailed methodologies. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the performance characteristics of these critical diagnostic imaging tools. While the initial topic specified "gadolinium nitrate pentahydrate-based contrast agents," it is crucial to note that clinically utilized contrast agents are composed of a gadolinium ion (Gd³⁺) chelated by an organic ligand. This chelation is essential to mitigate the toxicity of the free gadolinium ion. Therefore, this guide will focus on the relaxivity of these chelated gadolinium complexes, which are the standard in clinical and research settings.
Understanding Relaxivity
Relaxivity (r₁ and r₂) is a fundamental property of a contrast agent that quantifies its ability to increase the relaxation rates of water protons in its vicinity.[1][2] A higher longitudinal relaxivity (r₁) leads to a greater signal enhancement in T₁-weighted magnetic resonance imaging (MRI), allowing for better visualization of tissues and pathologies.[3][4] This guide will primarily focus on r₁ relaxivity, as it is the key parameter for the efficacy of T₁-weighted contrast agents.
Comparative Relaxivity Data
The following tables summarize the longitudinal relaxivity (r₁) of several commercially available and developmental gadolinium-based contrast agents. The data is compiled from various studies and presented for different magnetic field strengths and in different media to provide a comprehensive overview.
Table 1: Longitudinal Relaxivity (r₁) of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma and Blood [5][6]
| Contrast Agent | Medium | Magnetic Field (T) | Temperature (°C) | r₁ (L/mmol·s) |
| Gadobutrol | Human Plasma | 1.5 | 37 | 4.78 ± 0.12 |
| 3.0 | 37 | 4.97 ± 0.59 | ||
| 7.0 | 37 | 3.83 ± 0.24 | ||
| Human Blood | 3.0 | 37 | 3.47 ± 0.16 | |
| Gadoteridol | Human Plasma | 1.5 | 37 | 3.80 ± 0.10 |
| 3.0 | 37 | 3.28 ± 0.09 | ||
| 7.0 | 37 | 3.21 ± 0.07 | ||
| Human Blood | 3.0 | 37 | 2.61 ± 0.16 | |
| Gadoterate | Human Plasma | 1.5 | 37 | 3.32 ± 0.13 |
| 3.0 | 37 | 3.00 ± 0.13 | ||
| 7.0 | 37 | 2.84 ± 0.09 | ||
| Human Blood | 3.0 | 37 | 2.72 ± 0.17 |
Table 2: Longitudinal Relaxivity (r₁) of Various Gadolinium-Based Contrast Agents in Human Whole Blood [7]
| Contrast Agent (Abbreviation) | Magnetic Field (T) | r₁ (s⁻¹·mM⁻¹) |
| Gd-DOTA | 1.5 | 3.9 ± 0.2 |
| 3.0 | 3.4 ± 0.4 | |
| 7.0 | 2.8 ± 0.4 | |
| Gd-DO3A-butrol | 1.5 | 4.6 ± 0.2 |
| 3.0 | 4.5 ± 0.3 | |
| 7.0 | 4.2 ± 0.3 | |
| Gd-DTPA | 1.5 | 4.3 ± 0.4 |
| 3.0 | 3.8 ± 0.2 | |
| 7.0 | 3.1 ± 0.4 | |
| Gd-BOPTA | 1.5 | 6.2 ± 0.5 |
| 3.0 | 5.4 ± 0.3 | |
| 7.0 | 4.7 ± 0.1 | |
| Gd-DTPA-BMA | 1.5 | 4.5 ± 0.1 |
| 3.0 | 3.9 ± 0.2 | |
| 7.0 | 3.7 ± 0.2 | |
| Gd-DTPA-BMEA | 1.5 | 4.4 ± 0.2 |
| 3.0 | 4.2 ± 0.2 | |
| 7.0 | 4.3 ± 0.2 | |
| Gd-EOB-DTPA | 1.5 | 7.2 ± 0.2 |
| 3.0 | 5.5 ± 0.3 | |
| 7.0 | 4.9 ± 0.1 | |
| Gd-HP-DO3A | 1.5 | 4.4 ± 0.6 |
| 3.0 | 3.5 ± 0.6 | |
| 7.0 | 3.4 ± 0.1 |
Table 3: Comparison of a High-Relaxivity Agent with a Standard Agent [8]
| Contrast Agent | Medium | Magnetic Field (T) | Temperature (°C) | r₁ (mM⁻¹·s⁻¹) |
| Gadopiclenol | Biologic Medium | 3.0 | 37 | 11.6 |
| Gadobutrol | Biologic Medium | 3.0 | 37 | 5.0 |
Experimental Protocols for Relaxivity Measurement
The determination of relaxivity is a precise process that involves measuring the relaxation times of solutions containing varying concentrations of the contrast agent.[2][9][10]
Sample Preparation
-
A series of dilutions of the gadolinium-based contrast agent are prepared in the desired medium (e.g., water, human plasma, or whole blood).[7]
-
Concentrations typically range from 0.0625 to 4 mM.[7]
-
A control sample containing only the medium is also prepared to measure the background relaxation rate.[7]
-
The samples are placed in airtight cylindrical tubes within a phantom, which is maintained at a constant temperature, typically 37°C, to simulate physiological conditions.[7]
MRI Data Acquisition
-
The phantom is placed within the MRI scanner.
-
To measure the longitudinal relaxation time (T₁), an inversion recovery sequence is commonly used, such as an inversion recovery turbo spin echo (IR-TSE) or a saturation recovery spin echo sequence.[5][6][11]
-
Images are acquired at multiple inversion times (TIs) to sample the recovery of the longitudinal magnetization.[7]
-
For transverse relaxation time (T₂) measurement, a multi-echo spin echo sequence is typically employed, acquiring images at various echo times (TEs).[10]
Data Analysis
-
The signal intensity from a region of interest (ROI) within each sample tube is measured for each inversion time (for T₁) or echo time (for T₂).[7]
-
The T₁ relaxation time for each concentration is calculated by fitting the signal intensity data to the appropriate signal recovery equation (e.g., a three-parameter model).[10][12] Similarly, T₂ is determined by fitting the signal decay to an exponential function.[9]
-
The relaxation rate (R₁ = 1/T₁) is then calculated for each concentration.
-
The relaxivity (r₁) is determined by plotting the relaxation rate (R₁) against the concentration of the contrast agent. The slope of the resulting linear regression line represents the relaxivity.[2][13][14]
Factors Influencing Relaxivity
The relaxivity of a gadolinium-based contrast agent is not an intrinsic constant but is influenced by several factors:
-
Molecular Structure: The structure of the chelating ligand plays a critical role. The number of water molecules directly coordinated to the gadolinium ion (the hydration number, q) and the rate at which these water molecules exchange with the bulk solvent (water exchange rate, kex) are key determinants.[15][16]
-
Rotational Correlation Time (τR): This parameter describes the tumbling rate of the molecule in solution. Slower tumbling, often achieved by increasing the molecular size or through binding to macromolecules like human serum albumin, can lead to higher relaxivity.[16][17]
-
Magnetic Field Strength: Relaxivity is dependent on the magnetic field strength of the MRI scanner. Generally, r₁ relaxivity tends to decrease at higher field strengths.[5][18]
-
Temperature and Medium: The temperature and the composition of the surrounding medium (e.g., plasma, blood) can also affect relaxivity.[2][7]
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for determining the relaxivity of a gadolinium-based contrast agent.
Caption: Experimental workflow for determining the relaxivity of a contrast agent.
Signaling Pathways and Mechanisms of Action
The mechanism of action of gadolinium-based contrast agents is physical rather than biological; they do not interact with specific signaling pathways in the traditional sense. Their effect is based on the paramagnetic properties of the Gd³⁺ ion, which alters the magnetic field in its immediate vicinity, thereby shortening the T₁ and T₂ relaxation times of nearby water protons. The chelate's role is to safely deliver the gadolinium ion to the target tissues while preventing its toxic dissociation.
The following diagram illustrates the fundamental principle of T₁ relaxation enhancement by a gadolinium-based contrast agent.
Caption: Mechanism of T1 relaxation enhancement by a gadolinium-based contrast agent.
References
- 1. High relaxivity MRI contrast agents part 2: Optimization of inner- and second-sphere relaxivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mriquestions.com [mriquestions.com]
- 3. mriquestions.com [mriquestions.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. pubs.rsna.org [pubs.rsna.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. frontiersin.org [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Relaxivity of Gd-based contrast agents on X nuclei with long intrinsic relaxation times in aqueous solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structure – relaxivity relationships among targeted MR contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High relaxivity MRI contrast agents part 1: Impact of single donor atom substitution on relaxivity of serum albumin-bound gadolinium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gadolinium Contrast Agents for CNS Imaging: Current Concepts and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of r₁ and r₂ relaxivity of gadolinium-based contrast agents on the T₁-weighted MR signal at increasing magnetic field strengths - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized Gadolinium Nitrate Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized gadolinium nitrate pentahydrate [Gd(NO₃)₃·5H₂O], a critical precursor in the formulation of magnetic resonance imaging (MRI) contrast agents. Furthermore, it evaluates the performance of gadolinium-based agents against emerging manganese-based alternatives, offering insights into future trends in diagnostic imaging.
I. Purity Assessment of this compound
The quality and purity of this compound are paramount to the safety and efficacy of the final drug product. Even trace amounts of impurities can impact the stability of the gadolinium complex and potentially lead to the release of toxic free Gd³⁺ ions in vivo. This section details key analytical techniques for a comprehensive purity assessment.
Data Presentation: Purity Specifications and Typical Impurity Profile
The following table summarizes the typical purity specifications for pharmaceutical-grade this compound, based on USP <232> guidelines for elemental impurities and general industry standards.[1][2][3][4][5][6][7][8]
| Parameter | Specification | Typical Value | Analytical Method |
| Assay (as Gd(NO₃)₃·5H₂O) | ≥ 99.9% | 99.95% | ICP-MS (for Gd content), Ion Chromatography (for NO₃⁻ content) |
| Water Content | 19.9 - 22.4% | 21.0% | Thermogravimetric Analysis (TGA) |
| Elemental Impurities | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | ||
| Class 1 | |||
| Cadmium (Cd) | ≤ 0.5 µg/g | < 0.1 µg/g | |
| Lead (Pb) | ≤ 0.5 µg/g | < 0.1 µg/g | |
| Arsenic (As) | ≤ 1.5 µg/g | < 0.2 µg/g | |
| Mercury (Hg) | ≤ 3.0 µg/g | < 0.1 µg/g | |
| Class 2A | |||
| Cobalt (Co) | ≤ 5 µg/g | < 1 µg/g | |
| Vanadium (V) | ≤ 10 µg/g | < 1 µg/g | |
| Nickel (Ni) | ≤ 20 µg/g | < 2 µg/g | |
| Other Lanthanides | ≤ 150.0 ppm | < 50 ppm | ICP-MS |
| Anionic Impurities | Ion Chromatography (IC) | ||
| Chloride (Cl⁻) | ≤ 50 µg/g | < 10 µg/g | |
| Sulfate (SO₄²⁻) | ≤ 100 µg/g | < 20 µg/g | |
| Cationic Impurities | Ion Chromatography (IC) | ||
| Sodium (Na⁺) | ≤ 100 µg/g | < 20 µg/g | |
| Calcium (Ca²⁺) | ≤ 100 µg/g | < 20 µg/g |
II. Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Thermogravimetric Analysis (TGA) for Water Content Determination
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, TGA is used to determine the water of hydration by observing the mass loss upon heating.
Experimental Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA crucible (e.g., platinum or alumina).
-
Instrument Parameters:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
The thermogram will show a weight loss step corresponding to the loss of water molecules.
-
Calculate the percentage of water content from the weight loss in the temperature range corresponding to dehydration. The decomposition of the nitrate will occur at higher temperatures.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Gadolinium Assay and Elemental Impurities
Principle: ICP-MS is a highly sensitive technique used to determine the elemental composition of a sample. The sample is introduced into an argon plasma, which ionizes the atoms. The ions are then separated by a mass spectrometer based on their mass-to-charge ratio.
Experimental Protocol:
-
Instrument Calibration: Calibrate the ICP-MS instrument using certified multi-element standards covering the elements of interest.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve the sample in 2% (v/v) nitric acid and dilute to a final volume of 100 mL with 18 MΩ·cm deionized water to achieve a concentration in the low µg/g range.
-
Prepare a method blank using the same nitric acid and deionized water.
-
-
Instrument Parameters (Typical):
-
RF Power: 1550 W
-
Plasma Gas Flow: 15 L/min
-
Nebulizer Gas Flow: ~1 L/min
-
Collision/Reaction Cell Gas: Helium or Hydrogen to minimize polyatomic interferences.
-
-
Data Analysis:
-
Quantify the concentration of gadolinium and other elemental impurities against the calibration curves.
-
The assay of gadolinium is calculated based on its concentration in the sample.
-
Ion Chromatography (IC) for Nitrate Assay and Anionic/Cationic Impurities
Principle: IC separates ions based on their affinity for an ion-exchange resin. A conductivity detector is typically used to quantify the separated ions.
Experimental Protocol:
-
Instrument Setup:
-
Anion Analysis: Use an anion-exchange column (e.g., Dionex IonPac AS15) with a hydroxide eluent.
-
Cation Analysis: Use a cation-exchange column with a methanesulfonic acid eluent.
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound sample in deionized water to a suitable concentration (e.g., 100 mg/L).
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Instrument Parameters (Typical for Anion Analysis):
-
Eluent: Potassium hydroxide gradient.
-
Flow Rate: 1.0 mL/min.
-
Detection: Suppressed conductivity.
-
-
Data Analysis:
-
Identify and quantify the nitrate peak and any impurity peaks by comparing their retention times and peak areas to those of certified standards.
-
III. Comparison with Manganese-Based Alternatives
Concerns about gadolinium deposition in the body have spurred the development of alternative MRI contrast agents, with manganese-based agents showing significant promise.[9][10][11][12][13][14][15]
Performance Comparison: Gadolinium vs. Manganese Agents
The following table compares key performance characteristics of a typical gadolinium-based contrast agent (GBCA) with a promising manganese-based contrast agent (MBCA), Mn-PyC3A.[9][10][11][12][13][14][15]
| Feature | Gadolinium-Based Agent (e.g., Gd-DOTA) | Manganese-Based Agent (Mn-PyC3A) | Significance for Drug Development |
| Relaxivity (r₁) (mM⁻¹s⁻¹) | ~4 | ~3.8 (in plasma) | Comparable relaxivity suggests similar image enhancement capabilities at equivalent concentrations.[12] |
| Thermodynamic Stability (log K) | High | High | High stability is crucial to prevent the release of free metal ions, which are toxic. |
| Kinetic Inertness | High | High | High kinetic inertness ensures the complex remains intact in vivo. |
| Toxicity Profile | Concerns over Gd deposition | Potentially lower toxicity as Mn is an essential element with natural clearance pathways.[13] | A key driver for the development of manganese-based alternatives. |
| Excretion Pathway | Primarily renal | Renal and hepatobiliary | Dual excretion pathway is advantageous for patients with impaired renal function.[11][12] |
IV. Visualizations
Experimental Workflow for Purity Assessment
Caption: Experimental workflow for the purity assessment of this compound.
Comparison of Gadolinium and Manganese-Based Contrast Agents
Caption: Key property comparison between Gadolinium and Manganese-based MRI contrast agents.
References
- 1. usp.org [usp.org]
- 2. usp.org [usp.org]
- 3. usp.org [usp.org]
- 4. General Chapters Elemental Impurities–Limits and Elemental Contaminants in Dietary Supplements Applicable as of January 1, 2018 | USP-NF [uspnf.com]
- 5. USP 232 and 233 Pharmaceutical Elemental Impurity Testing [intertek.com]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. documents.thermofisher.cn [documents.thermofisher.cn]
- 8. Measuring Elemental Compositions in Drug Products with ICP-MS [eag.com]
- 9. Mn-Based MRI Contrast Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Manganese-based MRI contrast agents: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsna.org [pubs.rsna.org]
- 12. A Manganese-based Alternative to Gadolinium: Contrast-enhanced MR Angiography, Excretion, Pharmacokinetics, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. auntminnie.com [auntminnie.com]
- 14. doaj.org [doaj.org]
- 15. mdpi.com [mdpi.com]
A Researcher's Guide to Gadolinium Precursors: A Comparative Thermal Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate gadolinium precursor is a critical step in the synthesis of gadolinium-based materials, including nanoparticles for MRI contrast agents and advanced ceramic coatings. The thermal decomposition characteristics of these precursors are paramount, directly influencing the morphology, purity, and properties of the final product. This guide provides an objective comparison of the thermal behavior of common gadolinium precursors, supported by experimental data, to aid in this crucial selection process.
The thermal decomposition of a precursor to its oxide is a complex process involving dehydration, the breakdown of ligands, and the formation of intermediate compounds before the final stable oxide is achieved. Understanding the temperature ranges, decomposition pathways, and gaseous byproducts of this process is essential for optimizing synthesis protocols. This guide focuses on the comparative thermal analysis of four widely used gadolinium precursors: Gadolinium(III) Nitrate Hexahydrate, Gadolinium(III) Acetate Hydrate, Gadolinium(III) Chloride Hexahydrate, and Gadolinium(III) Acetylacetonate Hydrate.
Comparative Thermal Decomposition Data
The following table summarizes the key thermal decomposition events for the selected gadolinium precursors as determined by Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). These analyses track the change in mass and heat flow, respectively, as a function of temperature.
| Precursor | Formula | Decomposition Step | Temperature Range (°C) | Mass Loss (%) (Observed) | Intermediate/Final Product |
| Gadolinium(III) Nitrate Hexahydrate | Gd(NO₃)₃·6H₂O | 1. Dehydration | RT - ~300 | ~24% | Gd(NO₃)₃ |
| 2. Decomposition to Oxynitrate | ~300 - ~420 | ~19% | GdO(NO₃) | ||
| 3. Decomposition to Oxide | ~420 - ~700 | ~17% | Gd₂O₃ | ||
| Gadolinium(III) Acetate Hydrate | Gd(CH₃COO)₃·xH₂O | 1. Dehydration | ~75 - ~260 | Variable | Gd(CH₃COO)₃ |
| 2. Decomposition of Anhydrous Acetate | ~260 - ~500 | ~40% (of initial nanoparticle sample) | Gd₂O₃ | ||
| Gadolinium(III) Chloride Hexahydrate | GdCl₃·6H₂O | 1. Dehydration & Hydrolysis | ~65 - ~425 | Variable | GdOCl |
| 2. Decomposition to Oxide | > 1050 (in air with H₂O) | Variable | Gd₂O₃ | ||
| Gadolinium(III) Acetylacetonate Hydrate | Gd(C₅H₇O₂)₃·xH₂O | 1. Dehydration | < 150 | Variable | Gd(C₅H₇O₂)₃ |
| 2. Ligand Decomposition (multi-step) | ~190 - ~500 | ~44% (for a derivative) | Gd₂O₃ |
Note: The exact temperatures and mass losses can vary depending on experimental conditions such as heating rate and atmosphere.
Experimental Protocols
The data presented in this guide is a synthesis of findings from multiple studies. The general experimental protocols for conducting the thermal analysis are as follows:
1. Thermogravimetric/Differential Thermal Analysis (TG/DTA)
-
Apparatus: A simultaneous TG/DTA instrument (e.g., Shimadzu TGA-50, NETZSCH STA 409) is used.
-
Sample Preparation: A small amount of the precursor powder (typically 5-15 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
Heating Program: The sample is heated from room temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate. Common heating rates range from 5 to 20°C/min.
-
Atmosphere: The analysis is conducted under a controlled atmosphere with a constant flow rate (e.g., 40-75 mL/min). The atmosphere can be inert (e.g., Nitrogen, Argon, Helium) or oxidative (e.g., Air).
-
Data Collection: The instrument continuously records the sample's mass and the temperature difference between the sample and a reference as a function of the furnace temperature.
2. Evolved Gas Analysis (EGA)
To identify the gaseous byproducts of decomposition, the outlet of the thermal analyzer can be coupled to a mass spectrometer (MS). This technique, known as TG-MS, allows for the real-time identification of molecules like water, carbon dioxide, nitrogen oxides, and organic fragments as they are released from the sample.
Visualizing Experimental and Decomposition Pathways
The following diagrams illustrate the general workflow for thermal analysis and the decomposition pathways of the different gadolinium precursors.
Discussion and Precursor Selection
-
Gadolinium(III) Nitrate: This precursor undergoes a well-defined, multi-step decomposition. The formation of the stable intermediate, gadolinium oxynitrate (GdO(NO₃)), is a key feature.[1] The final conversion to gadolinium oxide (Gd₂O₃) occurs at a relatively high temperature, around 700°C. The release of corrosive nitrogen oxides (NOx) during decomposition is a significant consideration for equipment and safety.
-
Gadolinium(III) Acetate: The acetate precursor also first undergoes dehydration at lower temperatures.[2] The subsequent decomposition of the organic acetate ligand occurs over a broad temperature range and can lead directly to the oxide. This precursor is often used in nanoparticle synthesis, where the decomposition of surface-adsorbed acetate can influence particle size and dispersibility.
-
Gadolinium(III) Chloride: The thermal decomposition of gadolinium chloride is heavily influenced by hydrolysis, leading to the formation of a very stable gadolinium oxychloride (GdOCl) intermediate. Complete conversion to gadolinium oxide requires significantly higher temperatures, often above 1000°C, especially in inert atmospheres. The presence of water vapor can facilitate the conversion at lower temperatures.[3]
-
Gadolinium(III) Acetylacetonate (Gd(acac)₃): Similar to the acetate, the acetylacetonate precursor first loses its water of hydration.[4] The decomposition of the bulky organic ligands is complex, occurring in multiple overlapping steps between approximately 190°C and 500°C.[4] This precursor is valued in methods like chemical vapor deposition (CVD) due to its volatility.
References
validating the magnetic susceptibility of gadolinium nitrate pentahydrate
This guide provides a comprehensive comparison of the magnetic susceptibility of gadolinium nitrate, contextualized with alternative paramagnetic compounds. The information is intended for researchers, scientists, and drug development professionals who utilize paramagnetic materials. Due to the limited availability of specific experimental data for gadolinium nitrate pentahydrate, this guide focuses on the more commonly referenced gadolinium nitrate hexahydrate, Gd(NO₃)₃·6H₂O.
The magnetic properties of gadolinium compounds are of significant interest, largely due to the high number of unpaired electrons in the Gd(III) ion. This characteristic makes them highly paramagnetic and suitable for applications such as contrast agents in Magnetic Resonance Imaging (MRI). Validating the magnetic susceptibility of these compounds is crucial for ensuring their performance and for the development of new materials.
Comparison of Molar Magnetic Susceptibility
The following table summarizes the molar magnetic susceptibility (χₘ) for gadolinium nitrate hexahydrate and a selection of alternative paramagnetic compounds. The value for gadolinium nitrate hexahydrate is based on the theoretical value for the Gd(III) ion, which is expected to be closely representative of the experimental value for its simple salts at room temperature.
| Compound | Formula | Molar Mass ( g/mol ) | Molar Magnetic Susceptibility (χₘ) (10⁻⁶ cm³/mol) | Temperature (K) |
| Gadolinium(III) Nitrate Hexahydrate | Gd(NO₃)₃·6H₂O | 451.36 | ~27600 (Theoretical) | ~298 |
| Gadolinium(III) Sulfate Octahydrate | Gd₂(SO₄)₃·8H₂O | 746.8 | +53280 | Room Temp. |
| Gadolinium(III) Chloride | GdCl₃ | 263.61 | +27930 | Room Temp. |
| Gadolinium(III) Oxide | Gd₂O₃ | 362.5 | +53200 | Room Temp. |
| Iron(III) Nitrate Nonahydrate | Fe(NO₃)₃·9H₂O | 404.00 | +15200 | Room Temp. |
| Manganese(II) Sulfate Tetrahydrate | MnSO₄·4H₂O | 223.06 | +14600 | Room Temp. |
Note: The theoretical molar magnetic susceptibility for Gd(III) is derived from its χMT product, which is approximately 8.25 cm³·K·mol⁻¹[1]. At a standard room temperature of 298 K, this corresponds to a χₘ of approximately 27684 x 10⁻⁶ cm³/mol.
Experimental Protocols for Magnetic Susceptibility Measurement
The determination of magnetic susceptibility is typically performed using one of several established methods. The two most common techniques for solid and solution samples are the Gouy method and the Evans method, respectively.
The Gouy Method (for Solid Samples)
The Gouy method relies on measuring the apparent change in mass of a sample when it is placed in a magnetic field.
Apparatus:
-
Gouy Balance (an analytical balance adapted to measure the force exerted by a magnetic field)
-
Electromagnet
-
Sample tube (long and cylindrical)
-
Calibrant (a substance with a known magnetic susceptibility, e.g., HgCo(SCN)₄)
Procedure:
-
The sample is packed uniformly into a long, cylindrical tube.
-
The tube is suspended from a balance, with one end positioned between the poles of an electromagnet where the magnetic field is strong and uniform, and the other end in a region where the field is negligible.
-
The apparent mass of the sample is measured in the absence of a magnetic field (m₀).
-
The electromagnet is turned on to a specific field strength (H), and the new apparent mass of the sample is measured (m₁).
-
The change in mass (Δm = m₁ - m₀) is used to calculate the volume susceptibility (κ) and subsequently the molar magnetic susceptibility (χₘ).
The force (F) experienced by the sample is given by: F = g * Δm = ½ * A * (κ - κₐ) * H² where g is the acceleration due to gravity, A is the cross-sectional area of the sample, κ is the volume susceptibility of the sample, and κₐ is the volume susceptibility of the displaced air.
Caption: Workflow for the Gouy Method.
The Evans Method (for Solution Samples)
The Evans method is an NMR-based technique used to determine the magnetic susceptibility of a paramagnetic substance in solution.
Apparatus:
-
NMR Spectrometer
-
Coaxial NMR tubes (or a capillary insert)
-
A suitable solvent (e.g., D₂O)
-
An inert reference compound (e.g., t-butanol)
Procedure:
-
Two solutions are prepared in the chosen solvent:
-
Solution A: The paramagnetic sample of known concentration, containing a small amount of the inert reference.
-
Solution B: The solvent with the same concentration of the inert reference only.
-
-
Solution B is placed in the inner tube of a coaxial NMR tube, and Solution A is placed in the outer tube.
-
The ¹H NMR spectrum is acquired. The presence of the paramagnetic substance in the outer tube causes a shift in the resonance frequency of the reference compound in that solution compared to the reference in the inner tube.
-
The difference in the chemical shifts (Δδ) of the reference signals is measured.
-
The molar magnetic susceptibility (χₘ) is calculated from this shift.
The molar susceptibility is calculated using the equation: χₘ = (3 * Δδ) / (4 * π * c) + χₘ(solvent) where Δδ is the change in chemical shift in ppm, and c is the molar concentration of the paramagnetic substance.
Caption: Workflow for the Evans Method.
Conclusion
References
Safety Operating Guide
Proper Disposal of Gadolinium Nitrate Pentahydrate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical waste is paramount. Gadolinium nitrate pentahydrate, a strong oxidizing agent, requires specific procedures to mitigate risks and ensure environmental compliance. This guide provides essential safety information, logistical considerations, and a step-by-step operational plan for its proper disposal.
Immediate Safety and Logistical Information
Before handling this compound for disposal, it is crucial to be aware of its hazards and have the necessary safety measures in place.
Hazard Identification and Personal Protective Equipment (PPE):
This compound is a strong oxidizer, and contact with combustible materials can lead to fire.[1][2][3] It is also known to cause skin and eye irritation.[1][3] Therefore, appropriate personal protective equipment must be worn at all times.
| PPE Category | Requirement |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory | Work in a well-ventilated area, preferably a chemical fume hood.[1] |
Waste Segregation, Collection, and Storage:
Proper segregation and storage of gadolinium nitrate waste are critical to prevent hazardous reactions.
-
Solid Waste: Unused or expired this compound, along with contaminated items like weighing boats or spill cleanup materials, should be collected in a designated hazardous waste container. This container must be clearly labeled as "Hazardous Waste," identify the contents as "this compound," and include the "Oxidizer" hazard warning. The container should be made of non-combustible material and kept sealed.
-
Aqueous Waste: All solutions containing dissolved gadolinium nitrate must be collected in a separate, sealed, and clearly labeled hazardous waste container. The label should read "Hazardous Waste," "Aqueous Gadolinium Nitrate Waste," and also carry the "Oxidizer" warning. It is imperative not to mix this waste with organic solvents or other combustible materials.[2][4]
Operational Plan for Disposal: Chemical Precipitation
For aqueous solutions of gadolinium nitrate, chemical precipitation is an effective method to convert the soluble gadolinium into an insoluble form, which can then be safely managed as a solid waste. This procedure significantly reduces the hazard associated with the aqueous waste stream.
Experimental Protocol: Precipitation of Gadolinium from Aqueous Solution
This protocol details the steps to precipitate gadolinium from a gadolinium nitrate solution using sodium or potassium phosphate, a method shown to be highly effective.
Materials:
-
Aqueous gadolinium nitrate waste solution
-
1 M Sodium phosphate (Na₃PO₄) or potassium phosphate (K₃PO₄) solution
-
pH meter or pH test strips
-
Stir plate and magnetic stir bar
-
Appropriately sized beaker or flask
-
Filtration apparatus (e.g., Buchner funnel, filter paper, vacuum flask)
-
Designated hazardous waste containers for solid and liquid waste
Procedure:
-
Setup: In a chemical fume hood, place the aqueous gadolinium nitrate waste into a beaker with a magnetic stir bar and position it on a stir plate.
-
Precipitation: Begin stirring the solution and slowly add the sodium or potassium phosphate solution. An insoluble precipitate of gadolinium phosphate (GdPO₄) will form. Continue the addition until no further precipitate is observed.
-
Digestion of Precipitate: Allow the mixture to stir for a minimum of 30 minutes. This "digestion" period helps to ensure the completion of the precipitation reaction.
-
Separation: Turn off the stirrer and let the gadolinium phosphate precipitate settle. Separate the solid from the liquid via vacuum filtration.
-
Solid Waste Management: Carefully transfer the collected gadolinium phosphate solid into a designated hazardous waste container for heavy metal solids. The container should be labeled "Hazardous Waste: Gadolinium Phosphate." Allow the solid to air-dry within the fume hood before sealing the container.
-
Liquid Waste (Filtrate) Management: The remaining liquid, or filtrate, will primarily contain sodium or potassium nitrate. Although the gadolinium concentration has been significantly reduced, this filtrate must still be treated as hazardous waste. Collect it in a separate container labeled "Hazardous Waste: Aqueous Nitrate Solution (Trace Gadolinium)."
-
Final Disposal: Arrange for the collection of all hazardous waste containers by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[4][5]
Disposal Workflow Visualization
The following diagram illustrates the logical flow for the proper disposal of this compound waste, from initial segregation to final disposal.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Gadolinium nitrate pentahydrate
Safe Handling and Disposal of Gadolinium Nitrate Pentahydrate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical to ensure personal safety and proper disposal.
This compound is a strong oxidizer that can cause fire upon contact with combustible materials.[1][2] It is also known to cause skin and eye irritation, and may lead to respiratory and digestive tract irritation if inhaled or ingested.[1][3][4] The toxicological properties of this substance have not been fully investigated, warranting cautious handling.[1]
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment for handling this compound.
| Protection Type | Equipment Specification | Purpose |
| Eye/Face Protection | Chemical safety goggles or eyeglasses conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][5] | To prevent eye irritation from dust or splashes.[1] |
| Skin Protection | Impermeable gloves (e.g., rubber) and appropriate protective clothing (e.g., lab coat, long sleeves, closed-toed shoes).[1][6][7] | To prevent skin irritation and exposure.[1][3] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[1] A dust respirator is recommended.[6][7] | To be used when exposure limits may be exceeded or if irritation occurs, especially in the absence of a chemical fume hood.[1] |
Operational Plan: Step-by-Step Guidance
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage Location: Store in a cool, dry, and well-ventilated area.[1][6] The storage facility should be equipped with an eyewash station and a safety shower.[1][5]
-
Incompatible Materials: Keep away from heat, sparks, and open flames.[1] Store separately from combustible materials, strong reducing agents, and organic materials.[5][6] this compound is a strong oxidizer and can cause fire.[1][5]
-
Container: Keep the container tightly closed.[1] The substance is hygroscopic and absorbs moisture from the air.[1][6]
Handling and Preparation
-
Work Area: All handling should be conducted in a properly operating chemical fume hood to minimize dust generation and accumulation.[1][6]
-
Avoidance of Contact: Avoid breathing dust, vapor, mist, or gas.[1] Prevent contact with eyes, skin, and clothing.[1]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling and before eating, drinking, or smoking.[1][6] Do not blow dust off clothing or skin with compressed air.[6]
-
Personal Protective Equipment: Always wear the recommended PPE as detailed in the table above.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][5]
-
Skin Contact: Remove contaminated clothing and shoes. Flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention.[1][5]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][5]
-
Ingestion: If the person is conscious and alert, have them rinse their mouth with water and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
-
Spills: In case of a spill, evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material like sand or vermiculite.[5] Sweep or scoop the material into a suitable, closed container for disposal.[3][5] Avoid generating dust.[1]
Disposal Plan
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations for complete and accurate classification.[1]
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent material from spills, used gloves) in a suitable, closed, and properly labeled container.[3][5]
-
Disposal Method: Dispose of the waste through a licensed disposal company.[3] Depending on regulations, this may involve treatment at an approved waste disposal plant.[4][5] Do not allow the product to enter drains.[3]
Workflow for Safe Handling and Disposal
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. americanelements.com [americanelements.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. fishersci.com [fishersci.com]
- 6. rmrorwxhoilrmk5q.ldycdn.com [rmrorwxhoilrmk5q.ldycdn.com]
- 7. ameslab.gov [ameslab.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
